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ubiquitin specific protease 3 fragment

Cat. No.: B1192001
M. Wt: 937.07
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Description

Overview of the Ubiquitin-Proteasome System (UPS) and Deubiquitinases (DUBs)

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, thereby regulating a vast array of biological processes. This system's precision and reversibility are maintained by a class of enzymes known as deubiquitinases (DUBs).

Ubiquitination is a post-translational modification where ubiquitin, a highly conserved 76-amino acid protein, is covalently attached to substrate proteins. nih.govwikipedia.org This process is executed by a three-step enzymatic cascade:

E1 Ubiquitin-Activating Enzymes: These enzymes activate ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond. researchgate.net

E2 Ubiquitin-Conjugating Enzymes: The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme. researchgate.net

E3 Ubiquitin Ligases: E3 ligases are responsible for substrate recognition and catalyze the final transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein. nih.gov This can result in monoubiquitination or the formation of polyubiquitin (B1169507) chains. nih.gov

Deubiquitination, the reverse process, is catalyzed by DUBs, which act as single enzymes to cleave ubiquitin from substrates. nih.govnih.gov This dynamic interplay between ubiquitination and deubiquitination ensures a precise balance in protein regulation. nih.govfrontiersin.org

Deubiquitinases play a crucial role in maintaining cellular homeostasis by reversing the ubiquitination signal. nih.gov They achieve this by cleaving the isopeptide bond between ubiquitin and the substrate protein or between ubiquitin molecules in a chain. nih.govnih.gov This action has several key consequences:

Preventing Degradation: By removing ubiquitin tags, particularly K48-linked chains, DUBs can rescue proteins from degradation by the 26S proteasome. nih.govfrontiersin.org

Recycling Ubiquitin: DUBs are essential for maintaining the cellular pool of free ubiquitin by recycling ubiquitin molecules after a substrate has been degraded. frontiersin.org

Editing Ubiquitin Chains: DUBs can edit the length and linkage type of polyubiquitin chains, thereby altering the signaling outcome from degradative to non-degradative functions, such as regulating protein activity or localization. nih.govfrontiersin.org

Classification and Characteristics of the Ubiquitin Specific Protease (USP) Family

The human genome encodes nearly 100 DUBs, which are broadly classified into cysteine proteases and metalloproteases. guidetopharmacology.orgwikipedia.org The Ubiquitin-Specific Protease (USP) family is the largest subgroup of cysteine protease DUBs, comprising approximately 58 members in humans. guidetopharmacology.orgwikipedia.org

Despite functional diversity, members of the USP family share conserved structural features. The core structure is the USP catalytic domain, which contains highly conserved Cys and His boxes essential for catalysis. ebi.ac.uk Many USPs also contain additional domains that regulate their activity and substrate specificity.

A common feature is the presence of ubiquitin-like (UBL) domains. wikipedia.orgnih.gov For instance, the DU family of USPs (including USP4, USP11, and USP15) is characterized by an N-terminal DUSP (domain present in USPs) and UBL domains. nih.gov These UBL domains can modulate catalytic activity, sometimes by competing for the active site or by inducing conformational changes. wikipedia.org Another important structural fragment is the zinc-finger ubiquitin-binding domain (ZnF-UBP), which contributes to ubiquitin binding and proper enzyme function. nih.gov

Table 1: Common Structural Domains in the USP Family

Domain Function Examples
USP Catalytic Domain Contains conserved Cys and His boxes for protease activity. ebi.ac.uk Present in all USP members.
Ubiquitin-like (UBL) Domains Regulate catalytic activity and protein localization. wikipedia.org USP4, USP7, USP11, USP15. wikipedia.org

| Zinc-Finger Ubiquitin-Binding (ZnF-UBP) Domain | Binds ubiquitin and is crucial for enzymatic activity. nih.gov | USP3, USP8. nih.govnih.gov |

While sharing a common catalytic core, USPs exhibit remarkable functional divergence. This specialization arises from variations in their catalytic mechanisms and substrate-binding modes. nih.govnih.gov For example, studies comparing different USPs revealed significant differences in their reliance on specific catalytic residues, suggesting distinct evolutionary paths for their enzymatic function. nih.gov

The interaction between a USP and ubiquitin is also highly variable. Research using mutant ubiquitin molecules has shown that different USPs have unique "hotspots" for ubiquitin binding, which contributes to their substrate specificity. nih.gov This divergence allows USPs to regulate a wide array of specific cellular pathways, from DNA repair and cell cycle control to immune signaling. wikipedia.orgnih.gov For instance, USP2 and USP21 are targets in cancer therapy, while USP8 inhibition is explored for its anti-tumor and immune-modulating effects. guidetopharmacology.org

Identification and General Biological Significance of USP3

Ubiquitin-Specific Protease 3 (USP3) is a functional deubiquitinase that belongs to the USP family. nih.gov It is a single-copy gene located on chromosome 15q22.3. nih.gov The biological activity of USP3 is dependent on the structural integrity of its two primary functional fragments: a zinc-finger ubiquitin-binding domain (amino acids 1-121) and a catalytic UCH (ubiquitin C-terminal hydrolase) domain (amino acids 159-511). nih.gov

USP3 plays a pivotal role in numerous critical cellular processes. nih.govcusabio.com Its functions include:

DNA Damage Response: USP3 contributes to genome stability by deubiquitinating histones H2A and H2B, and its deficiency can impair cytogenetic stability. nih.govnih.gov

Cell Cycle Regulation: The enzyme is involved in regulating the cell cycle and affecting cell proliferation. nih.govcusabio.com

Immune and Inflammatory Responses: USP3 modulates immune pathways, for instance by dampening antiviral responses through the deubiquitination of RIG-I. nih.gov

Due to its role in these fundamental processes, the dysregulation of USP3 has been linked to various diseases, particularly cancer. Overexpression of USP3 has been observed in gastric and breast cancers, where it can promote tumorigenesis and is associated with a poor prognosis. nih.govnih.gov This makes USP3 and its functional fragments potential targets for therapeutic intervention. cusabio.com

Table 2: Key Research Findings on USP3

Finding Cellular Process Implication Reference
Deubiquitinates histones H2A and H2B. Chromatin Remodeling, DNA Repair Essential for S phase progression and genome stability. nih.gov
Stabilizes KLF5 protein. Cell Proliferation Promotes breast cancer cell proliferation. nih.gov
Removes K63-linked polyubiquitin chains from RIG-I. Innate Immunity Dampens type I interferon pathway activation. nih.gov

Discovery and Initial Characterization of USP3

USP3 was identified as a deubiquitinating enzyme that plays a role in several fundamental cellular processes. genecards.org Initial characterization revealed that USP3 is a nuclear protein involved in regulating histone ubiquitination, a key modification for maintaining genomic stability. aacrjournals.org Early studies demonstrated that USP3 could cleave ubiquitin from histones H2A and H2B. nih.gov Specifically, research showed that USP3 acts as a deubiquitinating enzyme for monoubiquitinated histones H2A and γH2AX in response to UV damage. aacrjournals.org

Experiments involving the overexpression of wild-type USP3 in cells led to a decrease in the ubiquitination of these histones, while a catalytically inactive mutant did not produce this effect. aacrjournals.org Conversely, reducing USP3 levels through RNA interference resulted in a significant increase in the ubiquitination of γH2AX and uH2A. aacrjournals.org These initial findings established USP3 as a crucial regulator of chromatin-bound proteins, suggesting its role in attenuating DNA damage signals and preventing genotoxic stress. aacrjournals.org The gene for USP3 is located on chromosome 15q22.31 and is known to have multiple transcripts. genecards.org Structurally, it possesses a characteristic ZnF domain, which may act as a "sensor" to recognize ubiquitinated substrates, and a UCH domain that acts as "scissors" to cleave the ubiquitin chains. embopress.orgnih.gov

Broad Cellular Processes Regulated by USP3

USP3 is a multifaceted enzyme implicated in the regulation of a wide array of crucial cellular processes. nih.gov Its functions are critical for maintaining genomic integrity, controlling the cell cycle, and modulating immune responses. nih.gov

A primary role of USP3 is in the DNA Damage Response (DDR) . It helps maintain genomic stability by deubiquitinating key proteins involved in DNA repair. nih.govaacrjournals.org USP3 removes ubiquitin from histones H2A and H2AX, which is essential for the proper response to DNA damage and for preventing chronic genotoxic stress. nih.govaacrjournals.org It also stabilizes other factors in the DDR pathway, such as SMARCA5, thereby regulating DNA double-strand break repair. nih.gov

USP3 is also a key regulator of the cell cycle . nih.gov It is required for the proper progression through the S phase and for mitotic entry. genecards.org By influencing the stability of proteins that control cell cycle checkpoints, USP3 ensures the orderly transition between different phases of the cell cycle. nih.govnih.gov

In the realm of innate immunity , USP3 has a dual role. It can act as a negative regulator of NF-κB signaling by deubiquitinating the adapter protein MyD88, which is crucial for establishing innate immune tolerance. embopress.orgnih.govnih.gov Conversely, USP3 can also promote inflammasome activation by deubiquitinating and stabilizing the adapter protein ASC, which is central to the assembly of most inflammasomes. researchgate.net Furthermore, USP3 has been shown to inhibit HIV-1 replication by promoting the expression of the antiviral factor APOBEC3G (A3G). nih.gov

Additionally, USP3 is involved in regulating the pluripotency of human embryonic stem cells by stabilizing the key transcription factor Oct4. nih.gov Its involvement extends to various signaling pathways and the regulation of transcription factors, underscoring its broad impact on cellular function. nih.gov

Compound and Gene Names

Name/SymbolType
APOBEC3G (A3G)Protein/Gene
ASCProtein
MyD88Protein
Oct4Protein
SMARCA5Protein/Gene
USP3Protein/Gene
γH2AXProtein
H2AProtein
H2BProtein
uH2AProtein

Properties

Molecular Formula

C38H68N10O15S

Molecular Weight

937.07

Origin of Product

United States

Molecular Architecture and Functional Domains of Ubiquitin Specific Protease 3 Fragment

Defining the "Ubiquitin Specific Protease 3 Fragment" in Research Context

In scientific literature, a "this compound" is not a single, universally defined entity. Instead, the term refers to specific portions of the USP3 protein that are generated and studied to dissect the function of its individual domains. These fragments are instrumental in elucidating the enzyme's structural biology, catalytic mechanism, and substrate interactions.

Researchers frequently generate recombinant USP3 fragments to overcome challenges associated with studying the full-length protein and to isolate specific functions. These engineered domains are expressed in systems like Escherichia coli for purification and use in various assays. abcam.com

For example, studies have utilized fragments corresponding to the catalytic domain to assess enzymatic activity in isolation. A commercially available recombinant fragment of human USP3 encompasses amino acids 313-520, representing a significant portion of the catalytic core. abcam.com Conversely, to study substrate recognition, fragments consisting of the N-terminal Zinc-finger ubiquitin-binding domain (ZnF-UBD) have been created. nih.gov One such study identified a ligand that binds to the ZnF-UBD of USP3, demonstrating the utility of using isolated domain fragments for targeted drug discovery. nih.gov In vitro deubiquitination assays have also been performed using purified full-length recombinant USP3 to confirm its direct enzymatic activity on substrates like the adapter protein ASC. nih.gov

Beyond engineered fragments, cells can produce different versions of a protein through mechanisms like alternative splicing. For USP3, there is evidence of two distinct RNA transcript variants, a 2.45 kb variant and a 5.8 kb variant, which are expressed in approximately equal proportions in human tissues. nih.gov The existence of these different transcripts suggests the potential for naturally occurring isoforms of the USP3 protein, which could be considered natural fragments or variants with potentially distinct regulatory properties or functions.

Catalytic Domain Analysis of USP3 Fragments

The deubiquitinase activity of USP3 resides within its catalytic domain, which is structurally and functionally conserved among the USP family of enzymes. nih.govresearchgate.net This domain is often referred to as a Ubiquitin C-terminal Hydrolase (UCH) domain and in USP3, it spans from approximately amino acid 159 to 511. nih.govresearchgate.net The core catalytic structure is likened to a hand, with "palm," "thumb," and "finger" subdomains that coordinate to bind ubiquitin and catalyze the cleavage reaction. nih.govresearchgate.net

USP3 functions as a cysteine protease, employing a catalytic triad (B1167595) of amino acid residues to hydrolyze the isopeptide bond between ubiquitin and a substrate protein. nih.govwikipedia.org The general mechanism for this class of enzymes involves a nucleophilic cysteine thiol in the active site. wikipedia.orgsinobiological.com This attack is facilitated by a nearby histidine residue, which acts as a general base, and the entire conformation is stabilized by a third residue, typically an aspartate or asparagine. ebi.ac.ukbiorxiv.org

In USP3, the critical nucleophilic residue is Cysteine-168 (C168). The essentiality of this residue is demonstrated in studies where a catalytically inactive mutant, C168S, was created by substituting the cysteine with a serine. nih.govnih.gov This single amino acid change abolishes the enzyme's deubiquitinating activity, confirming C168 as a cornerstone of the active site. nih.gov The catalytic triad residues are located between the "palm" and "thumb" subdomains of the catalytic core. nih.govresearchgate.net

The primary function of the USP3 catalytic domain is the removal of ubiquitin from target proteins, a process critical for regulating their stability and function. nih.govnih.gov The indispensable nature of this domain's enzymatic activity is highlighted by the fact that the USP3-C168S mutant fails to rescue cellular defects caused by USP3 deficiency. nih.gov

The catalytic activity of USP3 is required to deubiquitinate key cellular proteins. For instance, USP3 targets monoubiquitinated histones H2A and H2B (uH2A and uH2B), playing a role in chromatin dynamics and the DNA damage response. nih.govnih.gov It also deubiquitinates the inflammasome adapter protein ASC, removing K48-linked polyubiquitin (B1169507) chains to protect it from proteasomal degradation. nih.govresearchgate.net However, maximal catalytic efficiency often requires the cooperation of other domains. For the deubiquitination of certain substrates, both the intact catalytic domain and the ZnF domain are necessary for USP3 to exert its full function. nih.govuniprot.org

Ubiquitin-Binding Domains (UBDs) within USP3 Fragments

While the catalytic domain executes the cleavage of ubiquitin, the initial recognition and binding of the ubiquitinated substrate are often mediated by non-catalytic ubiquitin-binding domains (UBDs). nih.gov In USP3, the principal UBD is the N-terminal zinc-finger domain of the UBP type (ZnF-UBP). nih.govgenecards.org This domain, located within amino acids 1-121, is the major structural element mediating the interaction between USP3 and ubiquitin. nih.govresearchgate.net

The structure of the USP3 ZnF-UBP domain is a compact globular fold with a distinct deep cleft. nih.govresearchgate.net This pocket is structured to specifically accommodate the C-terminus of a ubiquitin molecule. nih.govresearchgate.net Experimental evidence confirms its crucial role; mutations within the ZnF-UBP domain were shown to significantly decrease the interaction of USP3 with ubiquitinated histone H2A, both in living cells and in vitro experiments. nih.gov This demonstrates that while the catalytic domain is essential for the enzymatic reaction, the ZnF-UBP domain is critical for effectively targeting the enzyme to its ubiquitinated substrates.

Data Tables

Table 1: Functional Domains of Human USP3

Domain Amino Acid Position (approx.) Key Function(s) Citation(s)
Zinc Finger (ZnF-UBP) 1-121 Binds to the C-terminus of ubiquitin; major domain for substrate recognition. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Ubiquitin
Serine
Cysteine
Aspartate
Asparagine

Identification and Characterization of the ZnF-UBP Domain

The N-terminus of USP3 contains a highly conserved zinc-finger ubiquitin-specific protease (ZnF-UBP) domain. nih.gov This domain is a key structural and functional module within the enzyme.

Identification: The ZnF-UBP domain of human USP3 is located at the N-terminus and consists of amino acid residues 1-121. nih.govresearchgate.net It is classified as a non-catalytic structural module found in twelve human USPs, including USP3. biorxiv.org

Structural Characterization: The ZnF-UBP domain possesses a unique, compact globular fold. nih.gov Its structure is distinct and does not show resemblance to other known zinc finger motifs. nih.gov A prominent feature of this domain is a deep cleft that forms a pocket specifically designed to accommodate the C-terminus of a ubiquitin molecule. nih.govresearchgate.net While sharing a canonical core structure essential for ubiquitin recognition with other ZnF-UBP domains, such as that of USP20, there are variations in non-conserved helices, loop regions, and zinc coordination patterns that confer specificity. nih.gov

Table 1: Characteristics of the USP3 ZnF-UBP Domain
AttributeDescriptionSource(s)
LocationN-terminus of USP3 nih.gov
Amino Acid Residues1-121 nih.govresearchgate.net
Core StructureCompact globular fold with a deep cleft and binding pocket nih.govresearchgate.net
ClassificationNon-catalytic zinc-finger ubiquitin binding domain biorxiv.org

Mechanisms of Ubiquitin Recognition and Binding by Specific Fragments

C-Terminal Recognition: The ZnF-UBP domain is specialized to bind the C-terminal diglycine (Gly-Gly) motif of ubiquitin. researchgate.netresearchgate.net This interaction is fundamental for the recruitment of the enzyme to its ubiquitinated substrates.

Substrate Interaction: The ZnF-UBP domain is the principal part of USP3 that mediates the interaction with ubiquitinated proteins. nih.gov For instance, mutations within the ZnF-UBP domain have been shown to significantly diminish the interaction of USP3 with its substrate, monoubiquitinated histone H2A (uH2A), both in laboratory settings and in living organisms. nih.gov This demonstrates that the domain is essential for targeting the enzyme to specific substrates for deubiquitination.

Ubiquitin Sensor Hypothesis: It has been proposed that the ZnF-UBP domains of certain proteases, including USP3, may act as sensors for free ubiquitin. researchgate.net This suggests a regulatory role where the concentration of free ubiquitin in the cell could influence the enzyme's activity. researchgate.net

Other Accessory Domains and Their Contributions to Fragment Functionality

While the ZnF-UBP domain is a primary non-catalytic region, its function is intricately linked with the rest of the protein, particularly the catalytic domain, within a functional USP3 fragment. The interplay between these regions is essential for the enzyme's regulatory functions.

Non-Catalytic Regions Modulating Substrate Specificity or Localization

The ZnF-UBP domain is the primary non-catalytic region responsible for determining the substrate specificity of USP3.

Directing Catalytic Activity: By binding to the ubiquitin moiety of specific substrates, the ZnF-UBP domain effectively directs the catalytic core of the enzyme to its target. This domain is required for the deubiquitination of key substrates involved in genome maintenance and immune response, such as histone H2A and the adapter protein RIG-I. nih.govbiorxiv.org USP3 plays a role in safeguarding genomic stability by removing ubiquitin from histones H2A and H2B. researchgate.net The specificity for these histone substrates is conferred by the ZnF-UBP domain. nih.govresearchgate.net

Requirement for Function: The indispensable nature of this domain is highlighted by the fact that its mutation or deletion severely impairs the enzyme's ability to interact with and process its targets. nih.gov

Table 2: Substrate Specificity Mediated by USP3 Non-Catalytic Fragment
SubstrateBiological ProcessRole of ZnF-UBP DomainSource(s)
Monoubiquitinated Histone H2A (uH2A)DNA damage response, chromatin modificationMajor domain mediating interaction for deubiquitination nih.govbiorxiv.org
Monoubiquitinated Histone H2B (uH2B)Genomic stabilityEnables removal of ubiquitin researchgate.net
RIG-IInnate immune responseRequired for interaction and deubiquitination nih.govbiorxiv.org

Inter-domain Communication and Allosteric Regulation within Fragment Structures

For a USP3 fragment containing both the ZnF-UBP and catalytic domains to function, communication between these two regions is vital. This communication often involves allosteric regulation, where binding at one site (the ZnF-UBP domain) influences activity at another (the catalytic site).

Joint Function: Research indicates that the ZnF-UBP domain and the catalytic UCH (ubiquitin C-terminal hydrolase) domain of USP3 function collaboratively and are both essential for the enzyme's activity. nih.gov

Allosteric Activation Model: A proposed mechanism, drawn from studies on homologous proteases like USP5, suggests that the binding of ubiquitin to the ZnF-UBP domain can allosterically enhance the catalytic activity of the enzyme. researchgate.net In this model, the ZnF-UBP domain acts as a regulatory switch; when it binds to the C-terminus of ubiquitin, it induces a conformational change that activates the catalytic domain. researchgate.netresearchgate.net This ensures that the protease's activity is heightened when its substrate is present, allowing for efficient deubiquitination. researchgate.net This form of regulation highlights the sophisticated control mechanisms governing ubiquitin signaling pathways.

Deubiquitinating Activity and Substrate Specificity of Ubiquitin Specific Protease 3 Fragments

Enzymatic Characteristics of USP3

The enzymatic function of USP3 is characterized by its specific domains that recognize and process ubiquitinated substrates. This specificity ensures its precise role in complex cellular pathways.

Substrate Recognition and Cleavage Efficiency

The recognition of ubiquitinated substrates by USP3 is primarily mediated by its zinc-finger ubiquitin binding domain (ZnF-UBD). nih.govnih.gov This non-catalytic domain has a unique fold that specifically recognizes and binds to the C-terminal diglycine (GG) motif of ubiquitin. nih.gov The ZnF-UBD is essential for the enzyme's interaction with and subsequent deubiquitination of key targets, including histone H2A and RIG-I. nih.gov While the ZnF-UBD is responsible for substrate binding, the catalytic cleavage of the isopeptide bond between ubiquitin and the substrate protein is carried out by the enzyme's core USP catalytic domain. nih.gov

Research has shown that USP3's interaction with an unmodified histone H2A is less efficient than its interaction with a monoubiquitinated H2A, indicating a clear preference for the modified substrate. genecards.org This highlights a sophisticated mechanism of substrate recognition where the presence of ubiquitin itself enhances the binding affinity and subsequent enzymatic activity. Studies using small molecule ligands have further elucidated the distinct functions of its domains; a compound was identified that binds to the ZnF-UBD without inhibiting the catalytic activity of the full-length USP3, confirming that substrate recognition and cleavage are separate, albeit coordinated, events. nih.govacs.org

Preference for Ubiquitin Chain Linkages (e.g., mono-ubiquitin, K48-linked, K63-linked)

USP3 demonstrates versatility in cleaving various types of ubiquitin modifications, from single ubiquitin molecules (mono-ubiquitin) to complex polyubiquitin (B1169507) chains. A primary function of USP3 is the removal of mono-ubiquitin from histones H2A and H2B. nih.govnih.gov However, its activity extends to polyubiquitin chains, where it exhibits specificity for certain lysine (B10760008) (K) linkages, which in turn dictates different physiological outcomes.

For instance, USP3 has been shown to cleave both K48- and K63-linked polyubiquitin chains from the oncoprotein MYCN. nih.gov The cleavage of K48-linked chains typically rescues proteins from proteasomal degradation, a mechanism USP3 also employs to stabilize proteins like DNM1L and the inflammasome component ASC. researchgate.netnih.gov In contrast, K63-linked chains are often involved in non-degradative signaling pathways, such as immune responses. nih.gov USP3 selectively cleaves K63-linked chains on the innate immune sensors RIG-I and MDA5, thereby modulating the type I interferon response. nih.gov

Table 1: Ubiquitin Chain Linkage Specificity of USP3 for Various Substrates

SubstrateUbiquitin Linkage CleavedCellular Process
Histone H2A/H2BMono-ubiquitinDNA Damage Response, Chromatin Regulation nih.govnih.gov
MYCNK48-linked, K63-linkedCell Proliferation, Tumor Growth nih.gov
ASCK48-linkedInflammasome Activation nih.gov
RIG-IK63-linkedInnate Immunity, Type I Interferon Response nih.gov
DNM1LK48-linkedMitochondrial Dynamics, Metabolism researchgate.net
APOBEC3GPolyubiquitinationAntiviral Defense (HIV-1) nih.gov

Histone Substrates of USP3

USP3 is a key regulator of chromatin biology through its deubiquitination of core histone proteins, which is essential for maintaining genomic stability and managing the DNA damage response. nih.govnih.gov

Deubiquitination of Monoubiquitinated Histone H2A (uH2A) and H2B (uH2B)

USP3 is firmly established as a deubiquitinase that reverses the monoubiquitination of histones H2A and H2B. nih.govnih.govnih.gov The downregulation of USP3 results in a significant accumulation of monoubiquitinated H2A (uH2A) and H2B (uH2B). nih.gov This activity is critical in the context of the DNA damage response (DDR), where histone ubiquitination is a key signaling event. nih.gov

Research has precisely identified the sites of USP3 action. It removes ubiquitin from lysines 13 and 15 (K13/K15) of histone H2A and its variant form, γH2AX, which accumulates at sites of DNA double-strand breaks. nih.govnih.govnih.gov Furthermore, USP3 can also target lysines 118 and 119 of H2AX. nih.govnih.gov The ZnF domain of USP3 is the primary structural component that mediates the recognition and deubiquitination of uH2A. nih.gov

Table 2: Histone Substrates and Functional Impact of USP3 Deubiquitination

Histone SubstrateSpecific Lysine Site(s) DeubiquitinatedFunctional Impact
Histone H2AK13, K15 nih.govnih.govRegulation of DNA damage signaling nih.govnih.gov
Histone H2AX (γH2AX)K13, K15, K118, K119 nih.govnih.govCounteracts RNF168/RNF8 activity; impairs recruitment of DNA repair factors nih.govnih.gov
Histone H2BNot specifiedPrevents replication stress; ensures proper S-phase progression nih.gov

Impact on Histone Dynamics and Chromatin Structure through Fragment Activity

By removing ubiquitin marks from H2A and γH2AX, USP3 directly counteracts the signaling cascade initiated by the E3 ubiquitin ligases RNF8 and RNF168 during the DNA damage response. nih.govnih.gov This action has significant consequences for genome maintenance. The deubiquitination of these histones by USP3 impairs the subsequent recruitment of crucial DNA repair factors, such as BRCA1 and 53BP1, to the sites of damage. nih.govnih.govnih.gov This positions USP3 as a negative regulator of this repair pathway, essentially "erasing" the ubiquitin signal required for the full assembly of the repair machinery. nih.gov

This regulatory function is vital for preventing excessive or prolonged DNA damage signaling and for resetting the chromatin state after repair is complete. The dynamic removal of ubiquitin from histones influences chromatin structure, affecting its compaction and accessibility to the transcriptional and replication machinery. nih.govnih.gov The loss of USP3 function leads to an accumulation of ubiquitinated histones, which can cause replication stress, abnormal DNA replication, and delays in S-phase progression, ultimately threatening genomic integrity. nih.govnih.gov

Non-Histone Substrates of USP3

Beyond its role as a chromatin modifier, USP3 regulates a diverse array of cellular processes by targeting numerous non-histone proteins. This broad substrate scope underscores its importance in pathways ranging from cell cycle control to cancer progression and innate immunity. nih.gov

USP3 contributes to cell cycle progression by deubiquitinating and stabilizing Cdc25A, a key phosphatase that activates cyclin-dependent kinases. nih.gov In the realm of cancer biology, it has been shown to deubiquitinate and stabilize several proteins implicated in tumorigenesis. These include the MYCN oncoprotein, the polycomb repressive complex 2 (PRC2) component SUZ12, and IKKβ, a central kinase in the NF-κB signaling pathway. nih.govnih.gov USP3 also targets Claspin, a checkpoint mediator, affecting radioresistance in glioblastoma. nih.gov

In immunology, USP3 plays a dual role. It enhances inflammasome activation by stabilizing ASC, yet it also curtails the type I interferon response by deubiquitinating the viral RNA sensors RIG-I and MDA5. nih.govnih.gov Furthermore, USP3 can protect cells from apoptosis by deubiquitinating TRAF6. nih.gov It also has a role in pluripotency, as it interacts with and stabilizes the core transcription factor Oct4 in human embryonic stem cells. nih.gov More recently, USP3 was found to inhibit HIV-1 replication by deubiquitinating and thus protecting the host restriction factor APOBEC3G (A3G) from degradation. nih.gov

Table 3: Selected Non-Histone Substrates of USP3 and Their Functions

SubstrateType of DeubiquitinationCellular Function/Pathway
APOBEC3G (A3G) PolyubiquitinationAntiviral defense nih.gov
ASC K48-linked chainsInflammasome activation nih.gov
Cdc25A Not specifiedCell cycle progression nih.gov
Claspin Not specifiedDNA damage response, Cancer radiation resistance nih.gov
DNM1L K48-linked chainsMitochondrial metabolism researchgate.net
IKKβ Not specifiedNF-κB signaling, Cancer development nih.gov
MYCN K48- and K63-linked chainsOncoprotein stabilization, Cancer progression nih.gov
Oct4 PolyubiquitinationStem cell pluripotency nih.gov
RIG-I / MDA5 K63-linked chainsInnate immune signaling nih.gov
SUZ12 Not specifiedCell migration and invasion in cancer nih.gov
TRAF6 Not specifiedNF-κB signaling, Apoptosis nih.gov

Roles of Ubiquitin Specific Protease 3 Fragments in Cellular Homeostasis and Signaling Pathways

Regulation of DNA Damage Response (DDR) and Genomic Integrity by USP3 Fragments

USP3 is a key modulator of the cellular response to DNA damage, ensuring the timely and controlled repair of lesions such as DNA double-strand breaks (DSBs). Its activity is crucial for preventing the accumulation of DNA damage and maintaining the integrity of the genome. nih.gov

Involvement in Histone Ubiquitination at DNA Break Sites

In response to DNA damage, a signaling cascade is initiated, which includes the phosphorylation of the histone variant H2AX to form γH2AX at the sites of DNA breaks. mdpi.com This is followed by the ubiquitination of histones H2A and γH2AX, a critical step for recruiting DNA repair machinery. nih.gov USP3 directly counteracts this process by acting as a deubiquitinating enzyme for ubiquitinated H2A (uH2A) and ubiquitinated γH2AX. nih.govaacrjournals.org Specifically, research has shown that USP3 removes ubiquitin from lysine (B10760008) 13 and 15 (K13/K15) of H2A and γH2AX, and has also been implicated in deubiquitinating the K119 residue of H2AX. mdpi.comnih.govtandfonline.com By cleaving ubiquitin from these histones at damage sites, USP3 helps to attenuate the damage signal. aacrjournals.org

Modulation of DNA Repair Factor Recruitment

The ubiquitination of histones at DSBs serves as a docking platform for the assembly of various DNA repair factors. nih.gov By reversing this ubiquitination, USP3 plays a crucial role in modulating the recruitment and retention of these factors. Overexpression of USP3 has been shown to impair the accumulation of key downstream repair proteins, including BRCA1, 53BP1, and RAP80, at the sites of DNA damage. nih.govtandfonline.comfrontiersin.org This regulatory function of USP3 ensures that the assembly of repair complexes is a transient and tightly controlled process, preventing an excessive or prolonged response. nih.govresearchgate.net The removal of ubiquitin marks by USP3 effectively eliminates the docking sites for these factors, thereby regulating their access to the damaged chromatin. nih.gov

Interplay with Key DDR Pathways (e.g., RNF8-RNF168 Pathway)

The DNA damage response is orchestrated by a complex interplay of signaling molecules, including E3 ubiquitin ligases and deubiquitinating enzymes. A central pathway in the DDR involves the E3 ligases RNF8 and RNF168, which act sequentially to ubiquitinate histones H2A and H2AX at DSB sites, thereby initiating the recruitment of repair factors like 53BP1 and BRCA1. nih.govnih.govnih.gov

USP3 functions as a direct antagonist to this pathway. nih.govfrontiersin.org It negatively regulates the ubiquitination signaling mediated by RNF8 and RNF168 by removing the ubiquitin marks they install. nih.govtandfonline.comnih.gov Studies have shown that while overexpression of USP3 does not affect the initial recruitment of RNF8 to damage sites, it significantly reduces the subsequent accumulation of RNF168 and downstream factors like 53BP1 and RAP80. mdpi.comfrontiersin.org This suggests that USP3 specifically deubiquitinates the substrates of RNF8, thereby preventing the propagation of the ubiquitin signal by RNF168. frontiersin.org This dynamic balance between ubiquitination by RNF8/RNF168 and deubiquitination by USP3 is critical for the fine-tuning of the DNA damage response and the appropriate choice of repair pathway. nih.govnih.gov

Contribution of USP3 Fragments to Chromatin Dynamics and Epigenetic Regulation

Beyond its role in the immediate response to DNA damage, USP3 also contributes to the broader maintenance of chromatin structure and epigenetic landscape.

Maintenance of Chromatin States through Histone Deubiquitination

Data Tables

Table 1: Key Proteins Interacting with or Regulated by USP3 in the DNA Damage Response

Protein Class/Function Role in DDR Interaction with/Regulation by USP3
Histone H2A / H2AX Histone Protein Forms nucleosomes; H2AX is phosphorylated (γH2AX) at DSBs to signal damage. Ubiquitination of H2A/γH2AX is a key recruitment signal. Direct substrate. USP3 deubiquitinates H2A and γH2AX at sites K13/K15. mdpi.comnih.govtandfonline.com
RNF8 E3 Ubiquitin Ligase Recruited early to DSBs; initiates K63-linked ubiquitin chain formation on histones or other proteins to recruit RNF168. USP3 counteracts the pathway initiated by RNF8 by deubiquitinating its substrates. nih.govfrontiersin.org
RNF168 E3 Ubiquitin Ligase Acts downstream of RNF8 to amplify the ubiquitin signal at DSBs, primarily by monoubiquitinating H2A/γH2AX at K13/K15. nih.govnih.gov USP3 directly reverses the ubiquitination marks added by RNF168, thus acting as a negative regulator. nih.govtandfonline.comnih.gov
53BP1 DNA Repair Protein A key factor in NHEJ repair pathway choice; promotes repair and blocks DNA end resection. Its recruitment depends on ubiquitinated histones. Recruitment is negatively regulated by USP3. Overexpression of USP3 impairs 53BP1 accumulation at DSBs. tandfonline.comfrontiersin.org
BRCA1 Tumor Suppressor / DNA Repair Protein A central factor in the homologous recombination (HR) repair pathway. Its recruitment is mediated by ubiquitin-binding proteins. Recruitment is negatively regulated by USP3. Overexpression of USP3 impairs BRCA1 accumulation at DSBs. nih.govtandfonline.com
RAP80 Ubiquitin-binding Protein Recruits the BRCA1-A complex to DSBs by binding to K63-linked ubiquitin chains. Recruitment is negatively regulated by USP3. frontiersin.org

| SMARCA5 | Chromatin-remodeling Enzyme | Plays a role in DNA transcription, replication, and repair. | USP3 interacts with, deubiquitinates, and stabilizes SMARCA5. nih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
Ubiquitin
Ubiquitin Specific Protease 3 (USP3)
Histone H2A
Histone H2AX (γH2AX)
Histone H2B
RNF8 (Ring Finger Protein 8)
RNF168 (Ring Finger Protein 168)
53BP1 (Tumor protein p53-binding protein 1)
BRCA1 (Breast Cancer Type 1 Susceptibility Protein)
RAP80 (Receptor-associated protein 80)

Influence on Gene Transcription Regulation

USP3 fragments exert significant control over gene expression through several mechanisms, primarily by modifying chromatin structure and regulating the stability of key transcription factors. nih.govnih.gov As a chromatin-associated DUB, USP3 is highly active in reversing the mono-ubiquitination of histones H2A and H2B. nih.govnih.gov The deubiquitination of these core histone proteins is fundamental to governing chromatin dynamics and gene expression. nih.gov By removing ubiquitin tags, USP3 alters the chromatin landscape, which can lead to changes in transcriptional activity at specific gene loci. researchgate.net

Furthermore, USP3 directly influences the availability and activity of several transcription factors. It stabilizes these proteins by cleaving the polyubiquitin (B1169507) chains that mark them for proteasomal degradation. nih.govnih.gov For example, USP3 has been shown to deubiquitinate and stabilize Snail1, a key regulator of the epithelial-mesenchymal transition (EMT), and MYCN, a potent oncoprotein. nih.govresearchgate.net In human embryonic stem cells, USP3's interaction with the master transcription factor Oct4 is critical for maintaining pluripotency. nih.gov By deubiquitinating Oct4, USP3 ensures its protein levels remain stable, although it does not affect the mRNA level of Oct4. nih.gov

The regulation is often part of a complex feedback system. For instance, the transcription of the USP3 gene itself can be positively regulated by the ALYREF-MYCN complex, creating a feed-forward loop where elevated USP3 further stabilizes MYCN protein levels. nih.gov Similarly, other molecules like the long non-coding RNA LINC01605 can recruit proteins that stabilize USP3 mRNA, which in turn enhances the stability of proteins like IKKβ to activate the NF-κB pathway. nih.gov

Involvement of USP3 Fragments in Cell Cycle Progression

USP3 is deeply involved in the machinery that governs the cell cycle, ensuring the orderly progression through its distinct phases and interacting with the checkpoint pathways that safeguard genomic integrity. nih.govnih.gov

USP3 is a critical factor for the proper progression of the S phase of the cell cycle. nih.gov Functional disruption of USP3 through RNA interference results in a significant delay in S phase progression, accompanied by an accumulation of DNA breaks. nih.gov This indicates a role for USP3 in preventing or resolving replication stress to maintain genome stability. nih.gov

A primary mechanism for this regulation is through its interaction with the cell division cycle 25A (Cdc25A) protein. nih.govnih.gov Cdc25A is a key phosphatase that activates cyclin-dependent kinase (CDK) complexes, which are the engines that drive transitions through the G1/S and G2/M phases of the cell cycle. nih.govnih.govmdpi.com USP3 deubiquitinates and stabilizes Cdc25A, leading to increased protein levels. nih.govnih.gov This enhancement of Cdc25A facilitates timely cell cycle progression and mitotic entry. nih.govnih.gov

Cell cycle checkpoints are surveillance mechanisms that halt cycle progression in response to cellular stress, such as DNA damage, ensuring that critical events like DNA replication and chromosome segregation are completed with high fidelity. nih.govmdpi.comnih.gov USP3 fragments intersect with these pathways, particularly the DNA damage response (DDR). nih.govnih.gov

USP3 directly interacts with and regulates Checkpoint Kinase 1 (CHK1), a central effector kinase in the DDR. nih.govnih.gov Specifically, USP3 removes inhibitory K63-linked polyubiquitin chains from CHK1, which leads to its release from chromatin and a modulation of checkpoint activation. nih.govnih.gov Depletion of USP3 can result in prolonged CHK1 checkpoint activation. nih.gov

Moreover, USP3 contributes to the activation of the Claspin-dependent ATR-Chk1 signaling pathway. nih.govnih.gov It achieves this by deubiquitinating and stabilizing Claspin, a crucial scaffold protein that facilitates the activation of CHK1 by the ATR kinase in response to DNA damage or replication stress. nih.gov This stabilization of Claspin is vital for the survival of cells after sustaining DNA damage. nih.gov

Roles of USP3 Fragments in Other Cellular Processes

Beyond its core functions in transcription and cell cycle control, USP3 fragments are indispensable for the maintenance and function of specific stem cell populations.

USP3 plays a vital role in maintaining the functional integrity and homeostasis of hematopoietic stem cells (HSCs), the foundational cells of the blood and immune systems. nih.govnih.gov Studies in mouse models have shown that the deletion of Usp3 leads to a gradual reduction in the reserve pool of HSCs over time. nih.gov These USP3-deficient HSCs exhibit impaired self-renewal and a diminished capacity to repopulate the hematopoietic system in vivo, as well as reduced proliferation in vitro. nih.gov

The underlying cause of this functional decline is linked to a defective DNA damage response. nih.gov The absence of USP3 results in the accumulation of spontaneous DNA damage in HSCs and their progenitors, which in turn contributes to a restriction in their cell cycle progression. nih.gov This highlights the importance of USP3 in protecting HSCs from genotoxic stress, thereby preserving their long-term self-renewal capabilities. nih.gov

The pluripotency of human embryonic stem cells (hESCs)—their ability to differentiate into all cell types of the body—is governed by a precise network of transcription factors. nih.govnih.gov USP3 is a key regulator in this network, primarily through its interaction with Oct4, a master transcription factor for pluripotency. nih.gov

Research demonstrates that USP3 directly interacts with and deubiquitinates Oct4 in the nucleus of hESCs. nih.gov This action stabilizes the Oct4 protein, protecting it from degradation and ensuring its levels are sufficient to maintain the pluripotent state. nih.gov The critical nature of this function is evident when USP3 is depleted; its loss leads to a significant decrease in Oct4 protein levels, resulting in the hESCs losing their characteristic pluripotent morphology and differentiation potential. nih.gov Therefore, the USP3-Oct4 axis is a crucial component for preserving the unique properties of human embryonic stem cells. nih.gov

Data Tables

Table 1: Key Substrates of USP3 and Their Cellular Functions

SubstrateFunction of SubstrateConsequence of USP3-mediated DeubiquitinationReferences
Histone H2A/H2B Core components of the nucleosome; their modification affects chromatin structure and gene expression.Reverses mono-ubiquitination, altering chromatin dynamics and regulating gene transcription. nih.govnih.govnih.gov
Oct4 A master transcription factor essential for maintaining embryonic stem cell pluripotency.Stabilizes Oct4 protein levels, preserving the pluripotent state of human embryonic stem cells. nih.gov
Cdc25A A phosphatase that activates CDKs to promote G1/S and G2/M cell cycle transitions.Increases Cdc25A protein stability, facilitating cell cycle progression. nih.govnih.govnih.gov
CHK1 A key kinase in the DNA damage checkpoint pathway that halts the cell cycle.Removes inhibitory ubiquitin chains, modulating checkpoint activation and promoting release from chromatin. nih.govnih.gov
Claspin A scaffold protein required for the ATR-dependent activation of CHK1.Stabilizes Claspin, enhancing the activation of the ATR-CHK1 signaling pathway for cell survival. nih.govnih.gov
MYCN An oncogenic transcription factor involved in cell proliferation.Increases MYCN protein levels, contributing to tumorigenesis in certain contexts. nih.govresearchgate.net
Snail1 A transcription factor that promotes the epithelial-mesenchymal transition (EMT).Stabilizes Snail1 protein, promoting processes like cell migration and invasion. nih.gov

Potential Involvement in Immune Responses and Inflammation

Ubiquitin Specific Protease 3 (USP3), a deubiquitinating enzyme (DUB), is emerging as a critical regulator in the intricate network of cellular signaling that governs immune responses and inflammation. nih.govnih.gov Its function is primarily carried out through the removal of ubiquitin chains from specific protein substrates, thereby altering their stability, localization, and activity. This enzymatic activity is crucial for maintaining immune homeostasis and preventing excessive inflammatory reactions. The functional capacity of USP3 is largely dictated by its distinct protein domains, which can be considered functional fragments: a Zinc-finger (ZnF) domain and a catalytic Ubiquitin C-terminal Hydrolase (UCH) domain. nih.gov Research indicates that the coordinated action of these domains is essential for the precise regulation of key inflammatory and antiviral signaling pathways. nih.govnih.gov

A significant role of USP3 in inflammation is its negative regulation of the Toll-like receptor (TLR) signaling cascade, which is central to the innate immune response. nih.govnih.gov Upon activation by pathogen-associated molecular patterns like lipopolysaccharide (LPS), TLRs initiate a signaling pathway that heavily relies on the adaptor protein Myeloid differentiation primary response 88 (MyD88). nih.gov The ubiquitination of MyD88 is a key step in activating the downstream transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. nih.gov USP3 intervenes in this process by directly targeting MyD88 for deubiquitination. nih.gov Specifically, the cytoplasmic form of USP3 removes K63-linked polyubiquitin chains from MyD88, which in turn dampens the inflammatory signaling. nih.gov This action is critical for establishing a state of "innate immune tolerance," where a prior exposure to an immune stimulus like LPS leads to a blunted inflammatory response upon a second challenge, preventing tissue damage from hyperinflammation. nih.govnih.gov

The functionality of USP3 in this context is dependent on its specific domains. While the full-length USP3 protein is required for the direct and efficient interaction with non-ubiquitinated MyD88, the individual ZnF and UCH domains can interact with the ubiquitinated form of MyD88. nih.gov The ZnF domain of USP3 shows a strong binding affinity for both the Toll-interleukin 1 receptor (TIR) and death domain (DD) of ubiquitinated MyD88, whereas the UCH domain interacts primarily with the ubiquitinated TIR domain. nih.gov However, it is the UCH domain that is solely responsible for the catalytic removal of the K63-linked ubiquitin chains from MyD88 and the subsequent inhibition of NF-κB activation. nih.gov Studies using USP3 mutants have demonstrated that both an intact ZnF domain and the catalytic activity of the UCH domain are necessary for the full-length protein to effectively deubiquitinate MyD88 and regulate the inflammatory response. nih.gov

Furthermore, USP3 plays a pivotal role in the regulation of inflammasomes, which are multi-protein complexes that trigger the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.govbohrium.comresearchgate.net The assembly of most inflammasomes is dependent on the central adapter protein, Apoptosis-associated speck-like protein containing a CARD (ASC). bohrium.comresearchgate.net USP3 has been identified as a direct deubiquitinating enzyme for ASC. nih.govbohrium.comresearchgate.net In contrast to its effect on MyD88, USP3 removes K48-linked polyubiquitin chains from ASC. bohrium.comresearchgate.net This action does not inhibit but rather stabilizes the ASC protein by preventing its degradation through the proteasome pathway, thereby promoting inflammasome activation. nih.govbohrium.comresearchgate.net This stabilization is crucial for a robust immune response to certain pathogens and danger signals. bohrium.comresearchgate.net The interaction is specific, occurring between the UCH domain of USP3 and the CARD domain of ASC. nih.gov The deubiquitination of ASC by USP3 mainly targets the lysine residue at position 174 (K174) within the ASC-CARD domain. nih.gov

In the context of antiviral immunity, USP3 functions as a negative regulator of the type I interferon (IFN) response. nih.govnih.gov This response is initiated by RIG-I-like receptors (RLRs), such as RIG-I, which detect viral RNA in the cytoplasm. nih.gov The activation of RIG-I requires its ubiquitination with K63-linked chains, a post-translational modification that USP3 can reverse. nih.govnih.gov Upon viral infection, USP3 binds to the caspase activation recruitment domains (CARDs) of RIG-I and cleaves the activating polyubiquitin chains. nih.govnih.gov This deubiquitination is a cooperative effort of the USP3 ZnF and UCH domains, and it serves to dampen the antiviral signaling, likely as a feedback mechanism to prevent an overzealous immune reaction. nih.govnih.gov

Research Findings on the Roles of Ubiquitin Specific Protease 3 (USP3) Functional Domains in Immune Signaling

USP3 Domain/FragmentInteracting ProteinUbiquitin Linkage TargetedFunctional ConsequenceRelevant Immune PathwayCitations
UCH DomainMyD88K63-linkedRemoves ubiquitin chains, leading to the inhibition of NF-κB signaling.Toll-Like Receptor (TLR) Signaling nih.gov
ZnF DomainMyD88 (ubiquitinated)K63-linkedBinds to ubiquitinated MyD88, facilitating the recruitment of USP3 for deubiquitination.Toll-Like Receptor (TLR) Signaling nih.gov
UCH DomainASCK48-linkedRemoves ubiquitin chains from K174 of ASC, preventing its proteasomal degradation and promoting inflammasome activation.Inflammasome Activation nih.govbohrium.comresearchgate.net
ZnF and UCH Domains (cooperatively)RIG-IK63-linkedCleaves polyubiquitin chains from RIG-I, leading to the negative regulation of the type I interferon response.Antiviral Innate Immunity nih.govnih.gov

Regulatory Mechanisms of Ubiquitin Specific Protease 3 Fragment Activity

Transcriptional and Post-Transcriptional Regulation of USP3 Expression

The expression of the USP3 gene is meticulously managed to maintain appropriate levels of the enzyme, which is critical for cellular homeostasis. nih.gov This regulation occurs through the influence of various factors on gene transcription and mRNA stability.

Several factors have been identified that modulate the expression of USP3 at the transcriptional and post-transcriptional levels. At the transcriptional level, USP3 is positively regulated by the Smoothened (Smo) and the ALYREF-MYCN complex. nih.govresearchgate.net In contrast, environmental factors such as exposure to PM2.5 have been shown to inhibit USP3 mRNA expression. researchgate.net

Post-transcriptional regulation often involves non-coding RNAs and RNA-binding proteins that affect mRNA stability. For instance, the long non-coding RNA (lncRNA) SND1 intronic transcript 1 (SND1-IT1), found in exosomes from gastric cancer cells, can recruit the protein DDX54 to stabilize USP3 mRNA. nih.govresearchgate.net Similarly, another lncRNA, LINC01605, recruits the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2) to enhance the stability of USP3 mRNA, subsequently activating the nuclear factor-κB (NF-κB) pathway. nih.govresearchgate.net MicroRNAs also play a role; for example, miR-26a can target USP3 to activate the type I interferon pathway, and USP3 expression is also linked to miR-224-5p. nih.govnih.gov

Regulatory FactorType of FactorEffect on USP3 ExpressionMechanismReference
Smoothened (Smo)Transmembrane ProteinPositiveTranscriptional activation nih.govresearchgate.net
ALYREF-MYCN complexProtein ComplexPositiveTranscriptional activation nih.govresearchgate.net
SND1-IT1lncRNAPositiveRecruits DDX54 to stabilize USP3 mRNA nih.govresearchgate.net
LINC01605lncRNAPositiveRecruits IGF2BP2 to stabilize USP3 mRNA nih.govresearchgate.net
miR-26amicroRNANegativeTargets USP3 mRNA nih.gov
miR-224-5pmicroRNANegativeRegulates USP3 mRNA nih.gov
PM2.5Environmental FactorNegativeInhibits mRNA expression researchgate.net

The human USP3 gene is known to produce multiple transcripts, indicating the potential for regulation through alternative splicing. nih.govensembl.org Analysis of the human genome reveals the existence of two main USP3 RNA transcripts, a 2.45 kb variant and a 5.8 kb variant, which are expressed in approximately equal proportions in human tissues. nih.gov The Ensembl genome database further lists as many as 21 potential transcripts or splice variants for the USP3 gene. ensembl.org

The existence of these variants suggests that different USP3 isoforms or fragments could be generated. Indeed, recombinant protein fragments of USP3, such as those corresponding to amino acids 7-90 or 50-150, are available commercially and utilized in research, for instance, as blocking agents in immunoassays. thermofisher.comcreative-proteomics.com However, while the genetic blueprint for multiple isoforms exists, detailed research on the endogenous generation of specific, functional USP3 fragments through alternative splicing and their distinct biological roles is not extensively documented in current literature.

Post-Translational Modifications of USP3 Fragments

Post-translational modifications (PTMs) are critical for regulating the activity, localization, and stability of enzymes. nih.govportlandpress.com For deubiquitinases like USP3, PTMs such as phosphorylation and ubiquitination are key regulatory switches. The following sections describe the PTMs of the full-length USP3 protein, as specific data on fragments is limited.

Phosphorylation is a primary mechanism for controlling protein function. youtube.comyoutube.comyoutube.com While USP3 is deeply integrated into signaling pathways that are heavily regulated by phosphorylation, such as the DNA damage response, direct evidence detailing specific phosphorylation events on the USP3 protein itself that modulate its activity or subcellular localization remains limited. nih.gov

Research has shown that USP3 can influence the phosphorylation status of its interacting partners. For example, USP3 interacts with checkpoint kinase 1 (CHK1) and turns off its phosphorylation and subsequent activation. nih.gov Depletion of USP3 results in the prolonged activation of the CHK1 checkpoint. nih.gov Similarly, USP3 deubiquitinates and stabilizes Cdc25A, a key phosphatase that regulates cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). nih.govnih.gov These findings highlight USP3's role as a regulator within phosphorylation-dependent pathways, though the direct phosphorylation of USP3 as a control mechanism requires further investigation.

The stability and activity of deubiquitinases can be regulated by the ubiquitin system itself, creating complex feedback loops. portlandpress.comnih.gov This includes regulation by E3 ubiquitin ligases, which attach ubiquitin, and other DUBs, which remove it. portlandpress.comnih.gov

The stability of the USP3 protein is enhanced upon the activation of certain signaling pathways. For example, following the activation of NF-κB signaling, the USP3 protein is stabilized. nih.govembopress.org This stabilization can be mediated by the adaptor protein MyD88, which is a key component of the Toll-like receptor (TLR) signaling pathway that leads to NF-κB activation. nih.govembopress.org This creates a negative feedback loop where an activated pathway stabilizes one of its own inhibitors. nih.gov While the general principle of E3 ligases and DUBs regulating each other's stability and function is well-established, specific E3 ligases that ubiquitinate USP3 or other DUBs that might deubiquitinate it are not yet fully characterized. portlandpress.comnih.gov There is no current evidence to suggest that USP3 undergoes auto-regulation through self-ubiquitination or deubiquitination.

Protein-Protein Interactions of USP3 Fragments

Protein-protein interactions are fundamental to the function of USP3, dictating its substrate specificity and its integration into larger cellular complexes. nih.govnih.govrsc.org The full-length USP3 protein contains two primary conserved domains that mediate these interactions: a catalytic USP domain and a Zinc-finger ubiquitin-binding (ZnF-UBP) domain. nih.govresearchgate.net Both domains are essential for its interaction with ubiquitinated substrates. nih.govresearchgate.net The ZnF-UBP domain is particularly important for recognizing and binding ubiquitin, and it mediates the interaction with ubiquitinated histone H2A (uH2A), while the catalytic domain is responsible for interacting with various substrates. nih.gov

USP3 interacts with a wide array of proteins to carry out its functions in DNA damage repair, cell cycle control, and immunity. In the DNA damage response, it interacts with Claspin and CHK1. nih.gov For cell cycle regulation, it targets Cdc25A. nih.govnih.gov In the context of cancer progression, it has been shown to interact with proteins such as Aurora A and pyruvate (B1213749) kinase (PKLR). nih.gov In innate immunity, USP3 interacts with MyD88 and RIG-I-like receptors (RLRs) to modulate inflammatory and antiviral responses. nih.govnih.gov A study on human embryonic stem cells revealed that USP3 interacts with and stabilizes the pluripotency factor Oct4. nih.gov The breadth of these interactions underscores the central role of USP3 in cellular regulation.

Interacting ProteinCellular ProcessInteracting Domain (on USP3)Reference
Ubiquitinated Histone H2A/H2BDNA Damage Response, TranscriptionZnF-UBP domain nih.govrupress.org
Checkpoint Kinase 1 (CHK1)DNA Damage ResponseNot Specified nih.gov
ClaspinDNA Damage ResponseNot Specified nih.gov
Cdc25ACell Cycle ProgressionNot Specified nih.govnih.gov
IKKβNF-κB SignalingNot Specified nih.gov
Aurora AMitosis, Cancer ProgressionNot Specified nih.gov
Pyruvate Kinase (PKLR)Glycolysis, Cancer ProgressionNot Specified nih.gov
Dynamin-1-like protein (DNM1L)Mitochondrial FissionNot Specified researchgate.net
MyD88Innate Immunity (TLR/NF-κB Signaling)Full-length protein required for direct interaction nih.govembopress.org
RIG-I-like Receptors (RLRs)Innate Immunity (Antiviral Response)ZnF-UBP and USP catalytic domains nih.gov
Oct4Stem Cell PluripotencyNot Specified nih.gov
RESTNeuroblastoma TumorigenesisNot Specified nih.gov

Association with Substrates (e.g., Snail, histones)

The function of USP3 is largely defined by the substrates it targets for deubiquitination. By removing ubiquitin moieties, USP3 can rescue proteins from degradation or alter their activity and localization.

Snail: USP3, also referred to as Dub3, has been identified as a key deubiquitinase for the Snail transcription factor. nih.gov The interaction is mediated through the N-terminal region of Snail, which contains the SNAG domain. nih.gov By deubiquitinating and stabilizing Snail, USP3 counteracts the degradation mediated by E3 ligases such as β-TRCP1 and Fbxl14. nih.gov This stabilization of Snail by USP3 promotes the epithelial-to-mesenchymal transition (EMT), a process crucial for cell migration. nih.gov

Histones: USP3 acts as a significant chromatin modifier by targeting ubiquitinated histones. nih.gov It specifically deubiquitinates monoubiquitinated histone H2A (uH2A) and H2B (uH2B). nih.gov The zinc finger (ZnF) domain of USP3 is crucial for mediating the interaction with ubiquitinated H2A. nih.gov Furthermore, USP3 is involved in the DNA damage response by catalyzing the removal of ubiquitin from γH2AX, a variant of H2A that is phosphorylated at sites of DNA double-strand breaks. nih.govresearchgate.net Studies have shown that overexpression of wild-type USP3 leads to a decrease in the ubiquitination of both uH2A and γH2AX. researchgate.net This activity helps to attenuate the DNA damage signal. researchgate.net

Interactions with Co-Factors or Regulatory Proteins (e.g., SUZ12)

Co-factors and regulatory proteins are essential for modulating the activity and specificity of USP3, often directing it to particular cellular pathways or substrates.

SUZ12: A key interaction has been identified between USP3 and SUZ12 (Suppressor of Zeste 12), a core component of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov USP3 directly interacts with, deubiquitinates, and stabilizes SUZ12. nih.govnih.gov This stabilization is critical for the oncogenic activity of USP3 observed in gastric cancer, where it promotes cell migration and invasion. nih.gov Clinical data from gastric cancer samples confirm a positive correlation between the protein expression levels of USP3 and SUZ12. nih.govnih.gov The USP3-SUZ12 axis is considered a potential therapeutic target in this context. nih.gov

Formation of Multi-protein Complexes

USP3 functions not merely as an isolated enzyme but often as a component of larger, dynamic multi-protein complexes. Its integration into these complexes is fundamental to its regulatory role. For instance, its interaction with SUZ12 inherently implies its association with the PRC2 complex, a critical regulator of gene silencing and chromatin structure. nih.govnih.gov Additionally, USP3's role in the DNA damage response suggests its participation in transient complexes that assemble at sites of DNA lesions. It interacts with and deubiquitinates Checkpoint Kinase 1 (CHK1), leading to the release of CHK1 from chromatin, which is a crucial step for maintaining genomic stability. nih.gov These associations underscore that the functional outcomes of USP3 activity are context-dependent and dictated by the composition of the specific protein complexes it joins.

Interaction TypeInteracting ProteinUSP3 Domain/RegionFunctional Outcome
Substrate SnailNot specifiedStabilization of Snail, promotion of EMT. nih.gov
Substrate Histone H2A/H2BZinc Finger (ZnF) DomainDeubiquitination, chromatin modification, regulation of DNA damage response. nih.gov
Substrate γH2AXNot specifiedDeubiquitination, attenuation of DNA damage signal. researchgate.net
Co-factor SUZ12Not specifiedDeubiquitination and stabilization of SUZ12, promotion of cell migration. nih.govnih.gov
Substrate CHK1Not specifiedDeubiquitination, release from chromatin, enhancement of gene stability. nih.gov
Substrate Oct4Not specifiedDeubiquitination and stabilization of Oct4, maintenance of pluripotency. nih.gov

Subcellular Localization and Compartmentalization of USP3 Fragments

The specific location of USP3 fragments within the cell is a critical determinant of their function, ensuring that their deubiquitinating activity is directed toward the appropriate substrates in the correct cellular compartment.

Dynamic Association with Chromatin

A primary site of USP3 function is the cell nucleus, where it dynamically associates with chromatin. This localization is essential for its role as a "chromatin modifier". nih.gov USP3 is involved in removing ubiquitin marks directly from chromatin-bound proteins, most notably histones H2A and H2B. nih.govresearchgate.net This activity is integral to regulating processes like the DNA damage response and maintaining genomic integrity. nih.govresearchgate.net The enzyme's ability to deubiquitinate γH2AX at sites of DNA damage and to facilitate the release of CHK1 from chromatin highlights its dynamic recruitment to and function within the chromatin environment. nih.govresearchgate.net

Other Cellular Localizations and their Functional Implications

While its role in the nucleus is well-documented, USP3 is also found in other cellular compartments.

Nucleus: Beyond chromatin, USP3 has a clear nuclear presence. Studies using GFP-tagged USP3 show it as a nuclear protein. researchgate.net It co-localizes with the transcription factor Oct4 in the nucleus of human embryonic stem cells, where it acts to deubiquitinate and stabilize Oct4, thereby playing a role in maintaining pluripotency. nih.gov

Cytoplasm: Evidence also points to a cytoplasmic localization for USP3. A rat homolog, UBP109, was found to be localized in both the cytoplasm and the nucleus. nih.gov This dual localization suggests that USP3 may have functions outside the nucleus, potentially regulating the stability or activity of cytoplasmic proteins. The precise functional implications of cytoplasmic USP3 are an area of ongoing investigation.

Cellular CompartmentKey FunctionAssociated Proteins
Chromatin DNA damage response, gene stability regulation. nih.govresearchgate.netHistones (H2A, H2B, γH2AX), CHK1. nih.govresearchgate.net
Nucleus (non-chromatin) Regulation of pluripotency. nih.govOct4. nih.gov
Cytoplasm Potential regulation of cytoplasmic proteins (based on homolog data). nih.govNot fully elucidated.

Methodologies for Investigating Ubiquitin Specific Protease 3 Fragments

Recombinant Protein Expression and Purification Techniques

The production of sufficient quantities of pure and active USP3 fragments is the foundational step for any biochemical or structural investigation. This is typically achieved through recombinant DNA technology, where the gene sequence corresponding to the desired fragment is cloned into a suitable expression vector and introduced into a host organism.

The choice of expression system is critical and depends on the specific requirements of the downstream application, such as the need for post-translational modifications or the desired yield.

Bacterial Systems: Escherichia coli (E. coli) is a widely used host for the expression of USP3 fragments due to its rapid growth, low cost, and high protein yields. For instance, a human USP3 fragment spanning amino acids 313-520 has been successfully expressed in E. coli. abcam.com This system is particularly well-suited for producing protein fragments for structural studies or for use in assays where complex post-translational modifications are not essential for activity. Expression is often induced under the control of potent promoters, such as the T7 promoter, leading to significant accumulation of the recombinant protein.

Eukaryotic Systems: For studies requiring full-length protein or fragments that need post-translational modifications for proper folding and activity, eukaryotic expression systems are preferred. Mammalian cell lines, such as Human Embryonic Kidney 293T (HEK293T) cells, are frequently used to express USP3 and its fragments. nih.govnih.gov Transient transfection of these cells with plasmids carrying the USP3 gene allows for the production of the protein in a cellular environment that closely mimics its native state. nih.gov This is crucial when investigating interactions with other mammalian proteins or when the enzymatic activity is dependent on modifications absent in prokaryotic systems.

Table 1: Comparison of Expression Systems for USP3 Fragments
FeatureBacterial System (e.g., E. coli)Eukaryotic System (e.g., HEK293T cells)
Typical UseHigh-yield production of fragments for structural analysis or basic enzymatic assays. abcam.comExpression of full-length or fragmented protein requiring post-translational modifications for activity and interaction studies. nih.govnih.gov
Advantages- High yield
  • Low cost
  • Rapid growth cycle
  • Simple genetics
  • - Proper protein folding
  • Complex post-translational modifications
  • More native-like protein environment
  • Disadvantages- Lack of eukaryotic post-translational modifications
  • Potential for protein misfolding and inclusion body formation
  • - Lower yield
  • Higher cost
  • Slower growth
  • More complex culture conditions
  • ExampleExpression of human USP3 fragment (aa 313-520). abcam.comExpression of Flag-tagged USP3 for interaction and deubiquitination assays. nih.gov

    Once expressed, the USP3 fragment must be separated from host cell proteins and other contaminants. This is accomplished through a series of purification steps, often beginning with affinity chromatography for initial capture, followed by additional chromatographic techniques for polishing.

    Affinity Chromatography: This is a powerful and highly specific initial purification step. It relies on a specific interaction between the recombinant protein, which is engineered to contain an affinity tag, and a ligand immobilized on a chromatographic resin. youtube.com Commonly used tags for USP3 fragments include the polyhistidine (His-tag) and the Flag-tag. abcam.comnih.gov A His-tagged USP3 fragment can be selectively captured on a resin containing chelated nickel (Ni-NTA) or cobalt ions, while a Flag-tagged protein binds to an anti-Flag antibody-coupled resin. The bound protein is then eluted by changing the buffer conditions, resulting in a significant increase in purity. nih.govyoutube.com

    Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge at a given pH. youtube.com Depending on the buffer pH and the isoelectric point (pI) of the USP3 fragment, either cation-exchange (binding positively charged proteins) or anion-exchange (binding negatively charged proteins) chromatography can be employed as a polishing step to remove remaining impurities. biopharminternational.com

    Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. youtube.com This method is often used after an initial high-salt elution step (like in IEX), as the high salt concentration promotes the interaction of hydrophobic regions on the protein with the hydrophobic resin. The protein is then eluted by decreasing the salt concentration. biopharminternational.com

    Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. youtube.com This is typically the final polishing step, used to separate the USP3 fragment from any remaining protein contaminants of different sizes and to remove protein aggregates, ensuring a monodisperse sample.

    Table 2: Overview of Purification Techniques for USP3 Fragments
    TechniquePrinciple of SeparationTypical Use in USP3 Purification Workflow
    Affinity ChromatographySpecific binding of an engineered tag (e.g., His-tag, Flag-tag) to an immobilized ligand. youtube.comInitial capture step for high-specificity purification from crude cell lysate. abcam.comnih.gov
    Ion-Exchange Chromatography (IEX)Reversible interaction with a charged resin based on the protein's net surface charge. youtube.comIntermediate or polishing step to remove impurities with different charge properties. biopharminternational.com
    Hydrophobic Interaction Chromatography (HIC)Interaction of hydrophobic surface patches on the protein with a hydrophobic resin in the presence of high salt. youtube.comIntermediate polishing step, often complementary to IEX. biopharminternational.com
    Size-Exclusion Chromatography (SEC)Separation based on hydrodynamic radius as proteins pass through a porous matrix. youtube.comFinal polishing step to remove aggregates and achieve a highly pure, homogenous sample.

    Structural Biology Approaches for USP3 Fragments

    Structural biology provides the foundational framework for understanding how USP3 fragments are shaped, how they move, and how they interact with other molecules at an atomic level.

    X-ray Crystallography and Cryo-Electron Microscopy of USP3 Fragment Complexes

    X-ray crystallography and cryo-electron microscopy (cryo-EM) are premier techniques for determining the high-resolution, three-dimensional structures of proteins and their complexes. The process of X-ray crystallography involves crystallizing the protein fragment of interest, alone or in complex with a binding partner, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and thereby map the atomic positions.

    However, obtaining a crystal structure is not always feasible. In the case of the zinc-finger ubiquitin binding domain (ZnF-UBD) of USP3, a critical non-catalytic fragment, extensive efforts to solve its structure via X-ray crystallography have been unsuccessful. nih.govacs.orgbiorxiv.org Researchers were unable to generate viable crystals for the ZnF-UBD fragment in its apo form (unbound) or in complexes with ubiquitin or a small molecule ligand (compound 59). nih.govacs.orgbiorxiv.org This highlights a common challenge in structural biology where protein characteristics can impede crystallization. Information regarding the application of cryo-EM to USP3 fragments is not prevalent in current literature.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Dynamics

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and, particularly, the dynamics of proteins and their fragments in solution. Unlike crystallography, NMR does not require protein crystallization and can thus provide information on the conformational flexibility and internal motions of a fragment over a wide range of timescales. In the context of fragment-based drug discovery, NMR is frequently used to screen for and validate the binding of small fragment molecules to a target protein. frontiersin.org

    For USP3 fragments, NMR would be an ideal method to characterize the dynamic nature of domains like the ZnF-UBD in solution. It can identify which residues are involved in binding to ubiquitin or other partners by monitoring changes in the chemical environment of specific atomic nuclei upon complex formation. While specific, detailed NMR dynamic studies on USP3 fragments are not widely published, the methodology is a standard and vital part of the toolkit for investigating such protein domains. frontiersin.org

    Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Changes

    Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a sensitive method used to probe the conformational dynamics and solvent accessibility of a protein. The technique monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated solvent (D₂O). Regions of the protein that are flexible or exposed to the solvent will exchange hydrogen for deuterium more rapidly than regions that are folded, rigid, or involved in an interface.

    HDX-MS was successfully employed to overcome the challenges faced with crystallizing the USP3 ZnF-UBD fragment. nih.govbiorxiv.org Researchers used this method to map the binding site of a small molecule ligand, compound 59. nih.govbiorxiv.org Key findings from this research include:

    A sequence coverage of over 90% was achieved for the USP3 ZnF-UBD fragment. nih.govbiorxiv.org

    By comparing the deuterium uptake of the fragment alone versus in a complex with the ligand, they identified specific regions where the exchange rate was significantly reduced. nih.gov

    These protected regions pinpointed the binding pocket, confirming that the compound binds to the expected C-terminal ubiquitin binding pocket of the USP3 ZnF-UBD. nih.govacs.org

    Proteomic and Interactomic Analyses of USP3 Fragments

    Proteomic and interactomic approaches aim to identify the substrates and binding partners of USP3, providing critical insights into its cellular roles. These methods analyze proteins on a large scale, often within the complex environment of the cell.

    Mass Spectrometry-Based Identification of Substrates and Interactors

    Mass spectrometry (MS) is the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from a complex biological sample. nih.gov In the study of USP3, MS-based approaches have been instrumental in identifying its cellular interactome.

    A notable study investigating the role of USP3 in prostate cancer utilized immunoaffinity purification coupled with mass spectrometry to identify proteins that interact with USP3. nih.gov This analysis revealed several interacting proteins, with a particular focus on SMARCA5, a chromatin-remodeling enzyme. nih.gov Further investigation using truncated versions (fragments) of USP3 demonstrated that its UCH (ubiquitin C-terminal hydrolase) domain is responsible for the interaction with SMARCA5. nih.gov This work exemplifies how mass spectrometry can first identify a full-length protein interactor and subsequently guide the mapping of the interaction to a specific fragment or domain. nih.gov Another specialized technique involves the use of Tandem Ubiquitin Binding Entities (TUBEs) to enrich ubiquitinated proteins from cell lysates, which can then be identified by mass spectrometry or immunoblotting to see how USP3 affects the ubiquitination status of its substrates, such as Oct4. nih.gov

    Affinity Purification-Mass Spectrometry (AP-MS) for Complex Analysis

    Affinity Purification-Mass Spectrometry (AP-MS) is a highly effective technique for identifying protein-protein interactions. It involves using a specific antibody or a tagged "bait" protein to pull down the protein of interest along with its binding partners from a cell lysate. The entire complex is then analyzed by mass spectrometry to identify all the constituent proteins.

    This exact approach was used to elucidate the USP3 interactome in prostate cancer cells. nih.gov Researchers performed immunoprecipitation using an anti-USP3 antibody to capture endogenous USP3 and its associated proteins. nih.gov The subsequent MS analysis of the purified complexes provided a list of potential binding partners.

    Table 1: Top Interactors of USP3 Identified by AP-MS in PC3 Cells

    Interacting ProteinDescription
    SMARCA5 A chromatin-remodeling enzyme involved in DNA repair and transcription. nih.gov
    TTN Titin, a giant protein involved in muscle assembly and function. nih.gov
    POTEE POTE Ankyrin Domain Family Member E. nih.gov
    EBNA1BP2 EBNA1 Binding Protein 2, involved in ribosome biogenesis. nih.gov

    This AP-MS study not only identified a network of interactors but also provided the basis for functional studies that confirmed USP3 deubiquitinates and stabilizes SMARCA5, implicating this interaction in DNA damage repair and chemotherapy resistance. nih.gov

    The functional elucidation of Ubiquitin Specific Protease 3 (USP3) and its constituent fragments relies on a sophisticated array of molecular and cellular biology techniques. These methodologies allow researchers to probe the enzyme's catalytic activity, substrate specificity, and cellular roles with high precision. Key approaches include the genetic manipulation of USP3 expression, the targeted mutation of its functional domains, and the development of assays to screen for functional changes and interacting molecules.

    Gene Knockout/Knockdown (e.g., shRNA, CRISPR/Cas9) in Cell Lines and Animal Models

    Genetic perturbation tools are fundamental to understanding the physiological and pathophysiological roles of USP3 fragments by observing the consequences of their absence or reduced expression. nih.govhorizondiscovery.com Methodologies such as RNA interference (RNAi) using short hairpin RNAs (shRNA) and genome editing with the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system are prominently used. horizondiscovery.comnih.gov

    shRNA-mediated Knockdown: This technique achieves transient or stable suppression of USP3 gene expression. Researchers design shRNA sequences that are complementary to the USP3 mRNA, leading to its degradation and a subsequent reduction in protein levels. nih.gov For instance, in studies of osteosarcoma (OS), three distinct shRNA sequences were designed to target USP3 in 143B and HOS cell lines. nih.gov The efficiency of the knockdown was confirmed at both the mRNA and protein levels using quantitative PCR (qPCR) and Western blotting, with one sequence, sh-USP3-1, demonstrating the highest efficiency. nih.gov This approach has been instrumental in revealing the role of USP3 in promoting OS cell proliferation, migration, and invasion. nih.gov

    CRISPR/Cas9-mediated Knockout: For a complete and permanent loss of function, the CRISPR/Cas9 system is employed to create a gene knockout. nih.govnih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific locus in the genome, where it induces a double-strand break (DSB). nih.gov The cell's error-prone repair mechanism often results in insertions or deletions (indels) that cause a frameshift mutation, leading to a non-functional protein product. nih.gov Researchers have successfully used CRISPR/Cas9 to generate USP3 gene knockouts in human embryonic stem cells (hESCs) to investigate its role in pluripotency. nih.gov This study demonstrated that the loss of USP3 destabilized the key transcription factor Oct4. nih.gov

    Animal Models: These genetic tools are also applied to create animal models. Transgenic mouse models with a systemic Usp3 gene deletion have been developed to study its role in broader physiological contexts, such as the DNA damage response and genomic stability. nih.gov Furthermore, metastasis mouse models have been generated by injecting cancer cells with stable USP3 knockdown, which revealed a metastatic suppressive function for USP3 in colorectal cancer. nih.gov Specific strategies for creating Usp3 knockout mice using CRISPR/Cas9 have been designed, often targeting critical exons early in the gene's coding sequence to ensure a null allele. gempharmatech.com

    Table 1: Examples of Genetic Models for Studying USP3 Function

    Methodology Model System Target Key Finding Reference(s)
    shRNA Knockdown Osteosarcoma Cell Lines (143B, HOS) USP3 USP3 knockdown inhibited cell proliferation, migration, and invasion. nih.gov
    CRISPR/Cas9 Knockout Human Embryonic Stem Cells (hESCs) USP3 Loss of USP3 led to destabilization of Oct4 protein and loss of pluripotent morphology. nih.gov
    Gene Knockdown LoVo Colorectal Cancer Cells USP3 USP3 knockdown cells led to increased lung metastases in a mouse model. nih.gov

    Mutagenesis Studies of Catalytic and Binding Sites in USP3 Fragments

    Site-directed mutagenesis is a powerful technique used to dissect the function of specific amino acid residues within USP3's domains, particularly the catalytic site and the zinc finger ubiquitin-binding domain (ZnF-UBD). nih.gov By substituting key residues, researchers can create functionally impaired or altered protein fragments to study their specific contributions to enzymatic activity and substrate interaction. nih.gov

    The USP3 protein contains two primary conserved domains: the USP catalytic domain and the ZnF-UBD. nih.gov Mutagenesis studies have been crucial in confirming their roles.

    Catalytic Site Mutants: The catalytic activity of USP3, like other cysteine proteases, relies on a catalytic triad (B1167595). The active site cysteine is essential for cleaving the isopeptide bond in ubiquitin chains. A common strategy to inactivate the enzyme without grossly altering its structure is to mutate this residue. For example, the C168S mutant , where the catalytic cysteine at position 168 is replaced by a serine, renders the USP3 enzyme catalytically dead. nih.govnih.gov This inactive mutant is invaluable for distinguishing between the catalytic and non-catalytic functions of USP3 and for confirming that an observed cellular phenotype is dependent on its deubiquitinating activity. nih.gov

    Binding Site Mutants: The ZnF-UBD is critical for recognizing and binding ubiquitin, which is often required for efficient deubiquitylation of specific substrates like histone H2A. nih.govnih.gov The H56A mutant , a mutation within the ZnF-UBD, has been used to disrupt this binding capability. nih.gov Studying the effects of this mutation helps to understand how substrate recognition is achieved and its importance for USP3's biological functions. nih.gov

    Truncation Mutants: In addition to single-point mutations, researchers create truncation mutants to identify which fragments of the protein are necessary for specific interactions. A study on osteosarcoma identified that a truncation mutant, USP3-F2 (amino acids 159–520) , which contains the catalytic domain, was sufficient to interact with the receptor tyrosine kinase EPHA2. researchgate.net Further mutagenesis within this fragment pinpointed amino acid 203 as a key residue in mediating this interaction. researchgate.net

    Table 2: Key USP3 Mutants and Their Applications

    Mutant Domain/Fragment Description of Change Purpose of Study Reference(s)
    C168S USP Catalytic Domain Cysteine to Serine at position 168 To create a catalytically inactive enzyme for functional studies. nih.govnih.gov
    H56A ZnF-UBP Domain Histidine to Alanine at position 56 To investigate the role of the ubiquitin-binding domain in substrate interaction. nih.gov

    Reporter Assays and Cellular Phenotypic Screens

    Reporter assays and phenotypic screens are high-throughput methods used to measure the activity of USP3 fragments and to discover molecules or cellular changes associated with their function. drugtargetreview.comnih.gov

    Reporter Assays: These assays are designed to produce a measurable signal, such as light or color, in response to a specific biological activity. youtube.com For USP3, reporter systems can be engineered to measure its catalytic activity directly or to monitor downstream cellular pathways that it regulates. nih.gov

    Catalytic Activity Assays: A fluorogenic ubiquitin-rhodamine assay can be used to directly measure the deubiquitinating (DUB) activity of USP3. nih.gov In this assay, a fluorophore (rhodamine) is quenched by its linkage to ubiquitin; when USP3 cleaves the ubiquitin, the fluorophore is released and emits a detectable signal. This method is highly effective for screening potential inhibitors or activators of USP3's catalytic fragment. nih.gov

    Pathway-Specific Reporter Assays: Since USP3 regulates transcription factors and signaling pathways, reporter gene assays can be used as an indirect measure of its activity. youtube.commdpi.com For example, if USP3 is known to stabilize a particular transcription factor, a luciferase or β-galactosidase reporter gene placed under the control of a promoter responsive to that factor can be used. A change in reporter signal following USP3 manipulation would indicate a functional link. researchgate.netnih.gov CRISPR-based fluorescent reporter systems can also be designed to quantify the outcomes of DNA repair, a process where USP3 is heavily involved. nih.gov

    Cellular Phenotypic Screens: These screens involve systematically testing a library of perturbations (e.g., small molecules, gene knockdowns) on cells and observing changes in cellular characteristics or "phenotypes." drugtargetreview.comnih.gov

    Small Molecule Screens: To identify compounds that interact with specific USP3 fragments, researchers can perform screens of chemical libraries. A screen against a panel of ZnF-UBDs led to the discovery of a ligand that binds to the ZnF-UBD of USP3 without inhibiting its catalytic function. nih.gov Such screens are a starting point for developing chemical probes to study the non-catalytic functions of USP3 fragments. nih.gov

    Functional Phenotypic Screens: Following genetic manipulation of USP3, a battery of cell-based assays is often used to screen for phenotypic changes. In cancer research, these commonly include proliferation assays (e.g., CCK-8), colony formation assays, and migration/invasion assays (e.g., Transwell assays). nih.gov These screens have been used to demonstrate that USP3 knockdown in osteosarcoma cells leads to decreased proliferation and invasion, establishing its pro-tumorigenic role in that context. nih.gov

    Table 3: Methodologies for Functional Screening of USP3 Fragments

    Methodology Specific Example Purpose Reference(s)
    Reporter Assay Fluorogenic Ubiquitin-Rhodamine Assay To directly measure the catalytic DUB activity of USP3. nih.gov
    Reporter Assay Luciferase Reporter Gene Assay To indirectly measure USP3's impact on specific signaling pathways and transcription factors. mdpi.comresearchgate.net
    Phenotypic Screen Small Molecule Library Screen To identify chemical ligands that bind to specific USP3 domains, such as the ZnF-UBD. nih.gov

    Compounds and Reagents Mentioned

    Name Class/Type
    shRNAGene knockdown reagent
    CRISPR/Cas9Gene editing system
    C168SMutant protein
    H56AMutant protein
    USP3-F2 (159-520)Protein fragment (truncation mutant)
    Ubiquitin-RhodamineReporter assay substrate
    LuciferaseReporter protein
    β-galactosidaseReporter protein

    Implications of Ubiquitin Specific Protease 3 Fragments in Disease Models

    Role in Cancer Progression and Pathogenesis in Preclinical Models

    USP3 has emerged as a significant factor in the development and progression of various cancers. researchgate.netnih.gov Its role as a deubiquitinase for key proteins involved in cell cycle regulation, DNA damage response (DDR), and epithelial-mesenchymal transition (EMT) underscores its importance in tumorigenesis. nih.gov Preclinical studies using in vitro and in vivo models have elucidated the mechanisms by which USP3 contributes to cancer pathogenesis.

    In glioblastoma (GBM), one of the most aggressive forms of brain cancer, USP3 has been identified as a key promoter of invasion and EMT. nih.gov Research shows that USP3 is significantly upregulated in GBM tissues, and its high expression levels correlate with poorer survival outcomes. nih.gov

    The mechanism involves the direct interaction of USP3 with Snail, a master transcription factor that initiates EMT. nih.govresearchgate.net USP3 deubiquitinates Snail, preventing its degradation and leading to its stabilization. nih.gov This stabilization of Snail is crucial for GBM progression. elsevierpure.com In preclinical GBM models, silencing USP3 resulted in decreased migration and invasion of cancer cells in vitro. nih.gov Furthermore, ectopic expression of Snail was able to largely rescue the inhibitory effects on cell migration and invasion caused by USP3 depletion, confirming the critical role of the USP3-Snail signaling axis in promoting GBM invasion. nih.gov

    USP3 also functions as a promoter of tumorigenesis in gastric cancer (GC). nih.gov Studies have indicated that high expression levels of USP3 are associated with a poor prognosis for patients with GC. nih.gov Similar to its role in glioblastoma, USP3 in gastric cancer contributes to the stabilization of the Snail protein. mdpi.com This action is linked to the progression of EMT, which enhances the migratory and invasive capabilities of cancer cells. researchgate.netmdpi.com

    In preclinical xenograft models, where human gastric cancer cells are implanted into immunodeficient mice, the role of USP3 in promoting tumor growth and metastasis has been observed. clinicsinsurgery.commdpi.com These models allow for the in vivo study of tumor behavior, demonstrating that the molecular pathways influenced by USP3, such as Snail stabilization, translate to enhanced tumor progression, proliferation, and the potential for metastasis. nih.govmdpi.comaltogenlabs.com

    The impact of USP3 on tumor growth and metastasis has been corroborated across various in vivo animal models for different cancer types.

    Glioblastoma: In an orthotopic xenograft mouse model of GBM, silencing USP3 was shown to significantly attenuate tumor growth. nih.gov

    Breast Cancer: In breast cancer models, USP3 knockdown was found to inhibit tumorigenesis in vivo. nih.gov The enzyme promotes breast cancer cell proliferation by deubiquitinating and stabilizing the Krüppel-like factor 5 (KLF5), an important transcription factor. nih.gov

    Osteosarcoma: In osteosarcoma, USP3 expression is elevated compared to normal bone tissue and is associated with poor prognosis. nih.gov In vivo studies have shown that USP3 promotes tumor growth by deubiquitinating and stabilizing the EPHA2 receptor, which in turn activates the PI3K/AKT signaling pathway. nih.govresearchgate.net

    These findings from diverse animal models consistently highlight USP3 as a significant contributor to tumor progression and metastasis, making it a potential therapeutic target. nih.govresearchgate.net

    Cancer ModelKey Substrate of USP3Effect of USP3 ActivityOutcome in Preclinical ModelsCitations
    Glioblastoma (GBM)SnailStabilization via deubiquitinationPromotes cell invasion, EMT, and tumor growth. nih.govresearchgate.net
    Gastric Cancer (GC)SnailStabilization via deubiquitinationPromotes tumorigenesis and progression. nih.govmdpi.com
    Breast CancerKLF5Stabilization via deubiquitinationPromotes cell proliferation and tumor growth. nih.gov
    OsteosarcomaEPHA2Stabilization via deubiquitinationPromotes proliferation, metastasis, and tumor growth. nih.govresearchgate.net

    Genomic instability is a hallmark of cancer, characterized by an increased tendency for genetic alterations during cell division. nih.govsophiagenetics.com USP3 plays a crucial role in maintaining genomic integrity through its involvement in the DNA damage response (DDR). nih.govresearchgate.net

    The loss of USP3 function has been shown to lead to significant genomic instability. nih.gov In preclinical models, USP3-deficient cells exhibit an increase in spontaneous DNA double-strand breaks and enhanced chromosomal abnormalities, including fusions and ring chromosomes. nih.gov This suggests that USP3 is essential for preserving chromosomal integrity. nih.gov The enzyme acts as a chromatin modifier, required for proper S phase progression and genome stability. nih.gov A defect in USP3 function can therefore result in an accumulation of DNA damage, predisposing cells to malignant transformation and driving tumor progression. nih.govmdpi.com

    Contributions to Other Disease Models

    The role of USP3 extends beyond cancer, with significant implications observed in models of hematopoietic disorders.

    USP3 is critical for the maintenance and functional integrity of hematopoietic stem cells (HSCs), the multipotent stem cells that give rise to all blood cell types. nih.govnih.gov Animal models deficient in USP3 have provided key insights into its physiological role.

    HSC Defects: USP3-deficient mouse models show significant defects in hematopoietic tissues. nih.govnih.gov These mice experience a reduction in their HSC reserves over time. nih.gov

    Impaired Function: The USP3-deficient HSCs suffer from greater DNA damage and have a compromised ability to self-renew and repopulate in vivo. nih.gov This defective DNA damage response contributes to cell cycle restrictions in these stem cells. nih.gov

    Reduced Lifespan: A direct consequence of these hematopoietic defects is a shortened animal lifespan in USP3-deficient models. nih.gov Furthermore, aged USP3-deficient mice show a considerable decrease in white blood cell counts, particularly lymphocytes. nih.gov

    Model SystemConditionKey FindingsConsequencesCitations
    USP3-Deficient Animal ModelsHematopoietic Stem Cell (HSC) DisordersIncreased spontaneous DNA damage in HSCs; Reduced HSC reserves over time; Impaired HSC self-renewal and repopulation potential.Defects in hematopoietic tissues; Age-dependent decrease in white blood cells; Shortened animal lifespan. nih.govnih.gov

    Neurological Conditions (e.g., Rett Syndrome connection to MECP2 stability)

    The ubiquitin-proteasome system is integral to protein homeostasis, and its dysregulation is implicated in various neurological diseases. frontiersin.org In the context of Rett Syndrome (RTT), a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, the stability and degradation of the MeCP2 protein are critical factors. nih.govresearchgate.net The process of ubiquitination, which marks proteins for degradation, plays a significant role in maintaining the appropriate levels of MeCP2. nih.gov Consequently, ubiquitin-specific proteases (USPs), which reverse this process, are potential regulators of MeCP2 stability.

    Mutations in MeCP2 can lead to changes in the protein's stability and its ability to bind to DNA, which are central to the pathology of RTT. frontiersin.org The degradation of MeCP2 is mediated by the ubiquitin-proteasome system, highlighting the importance of the enzymes involved in this pathway. frontiersin.orgnih.gov While the broader ubiquitin system's connection to MeCP2 is established, current research has not extensively documented a direct role for ubiquitin-specific protease 3 (USP3) or its fragments in the deubiquitination and stabilization of the MeCP2 protein. nih.govresearchgate.net Emerging evidence points to the involvement of USP3 in the pathogenesis of a range of diseases, including neurodegeneration; however, a specific mechanistic link to MECP2 stability in Rett Syndrome remains an area for further investigation. nih.gov

    Potential Link to Inflammatory Processes in Disease Contexts

    Ubiquitin-specific protease 3 (USP3) has emerged as a significant regulator in various inflammatory processes. nih.govfrontiersin.org Its function is primarily carried out through deubiquitination, a process that removes ubiquitin chains from substrate proteins, thereby preventing their degradation and maintaining their functional integrity. nih.govfrontiersin.org Research has identified several key inflammatory pathways that are modulated by the enzymatic activity of USP3.

    Inflammasome Activation:

    A critical role for USP3 has been identified in the regulation of inflammasomes, which are multiprotein complexes central to the innate immune system's response to infection and stress. researchgate.netnih.gov USP3 acts as a direct deubiquitinating enzyme (DUB) for the adapter protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a core component for the assembly and activation of most inflammasomes. researchgate.netnih.gov

    Specifically, USP3 removes K48-linked polyubiquitin (B1169507) chains from ASC. This action strengthens ASC's stability by protecting it from proteasomal degradation. researchgate.netnih.gov By stabilizing ASC, USP3 positively regulates and promotes the activation of the inflammasome, leading to the secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.govnih.gov This function has been confirmed in various in vivo models, including aluminum-induced peritonitis and flagellin-induced pneumonia. researchgate.netnih.gov

    NF-κB Signaling Pathway:

    USP3 also functions as a negative regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. embopress.org It exerts this control by targeting key proteins in the pathway for deubiquitination. Studies have shown that USP3 can deubiquitinate TRAF6 (TNF receptor-associated factor 6), which in turn inhibits the activation of NF-κB. nih.gov This can protect cells, such as chondrocytes, from inflammation-induced apoptosis. nih.gov

    Furthermore, USP3 has been shown to target MyD88, an essential adaptor protein for Toll-like receptors (TLRs) and IL-1 receptors. embopress.org Upon activation of NF-κB signaling, USP3 can be stabilized and move from the nucleus to the cytoplasm, where it specifically removes K63-linked polyubiquitin chains on MyD88. embopress.org This action negatively regulates the TLR/IL-1β-induced inflammatory signaling, effectively acting as a feedback loop to control the inflammatory response. embopress.org The deficiency of USP3 leads to an enhanced and prolonged inflammatory response upon stimulation with agents like lipopolysaccharide (LPS). embopress.org

    Data Tables

    Table 1: Key Proteins Modulated by USP3 in Inflammatory Pathways

    Protein Function Role of USP3 Consequence of USP3 Action
    ASC Adapter protein crucial for inflammasome assembly and activation. researchgate.net Removes K48-linked ubiquitin chains, stabilizing the protein. researchgate.netnih.gov Promotes inflammasome activation and pro-inflammatory cytokine release. nih.gov
    TRAF6 Adaptor protein and E3 ligase in the NF-κB pathway. nih.gov Deubiquitinates TRAF6. nih.gov Inhibits NF-κB activation and downstream inflammatory responses. nih.gov

    | MyD88 | Adaptor protein for TLR and IL-1 receptor signaling. embopress.org | Removes K63-linked ubiquitin chains. embopress.org | Negatively regulates TLR/IL-1β-induced inflammatory signaling. embopress.org |

    Table 2: Research Findings on USP3 in Disease Models of Inflammation

    Disease Model/Context Key Finding Mechanism Reference
    Aluminum (Alum)-induced Peritonitis USP3 promotes inflammasome activation in vivo. Stabilization of ASC through deubiquitination. researchgate.netnih.gov
    F. novicida Infection USP3 facilitates inflammasome activation during bacterial infection. Deubiquitination and stabilization of the ASC adapter protein. researchgate.netnih.gov
    Flagellin-induced Pneumonia USP3 enhances inflammasome activation in a lung inflammation model. Stabilization of ASC, leading to increased inflammatory response. researchgate.netnih.gov
    Osteoarthritis Upregulation of USP3 attenuates IL-1β-mediated apoptosis of chondrocytes. Inhibition of the NF-κB pathway through deubiquitination of TRAF6. nih.gov

    | Innate Immune Tolerance | USP3 is critical for establishing "tolerance" by blunting subsequent NF-κB signaling after initial LPS priming. | Cytoplasmic translocation and deubiquitination of MyD88. | embopress.org |

    Future Research Directions and Therapeutic Potential Mechanistic Focus

    Elucidating Novel Substrates and Interaction Partners of USP3 Fragments

    A comprehensive understanding of the full repertoire of USP3 substrates and its dynamic protein-protein interaction network is crucial for delineating its precise roles in cellular homeostasis and disease. Future research should focus on unbiased, systematic approaches to map the direct molecular interactions of USP3 fragments.

    Unbiased Proteomic Screens for Direct Targets

    While several key substrates of USP3 have been identified, a global and unbiased view of its direct targets is still emerging. Techniques such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) are powerful tools to identify interacting proteins in a cellular context. For instance, immunoaffinity purification of USP3 followed by mass spectrometry has been successfully used to identify interactors like SMARCA5, a chromatin-remodeling enzyme involved in the DNA damage response. rsc.org

    Future studies should employ these proteomic approaches systematically across various cell types and under different physiological conditions to build a comprehensive interactome for USP3 and its individual fragments. This will not only confirm known substrates but also uncover novel targets, providing new avenues for understanding USP3 function. A particular focus on identifying substrates that are exclusively recognized by either the ZnF-UBP or the catalytic domain would provide invaluable insights into the specific roles of these fragments.

    Table 1: Potential USP3 Substrates Identified in Various Studies

    SubstrateCellular ProcessMethod of Identification
    Histone H2A/H2BDNA Damage Response, Chromatin RegulationIn vivo and in vitro deubiquitination assays
    CHK1DNA Damage ResponseCo-immunoprecipitation, Deubiquitination assays
    SMARCA5DNA Damage Response, Chromatin RemodelingImmunoaffinity Purification-Mass Spectrometry
    MyD88Innate Immune Signaling (TLR pathway)Co-immunoprecipitation, Deubiquitination assays
    ASC/PYCARDInflammasome ActivationDeubiquitination assays
    p53Cell Cycle Control, Tumor SuppressionCo-immunoprecipitation, Stability assays
    RIG-IInnate Immune Signaling (RLR pathway)Co-immunoprecipitation, Deubiquitination assays
    EPHA2Cell Proliferation and MigrationUbiquitin-omics sequencing
    KLF5Cell ProliferationDeubiquitination and stability assays
    Cdc25ACell Cycle ProgressionDeubiquitination and stability assays
    IKKβNF-κB SignalingDeubiquitination and stability assays
    Snail1Epithelial-Mesenchymal TransitionDeubiquitination and stability assays

    This table is a compilation of substrates identified through various targeted studies and is not exhaustive. Comprehensive, unbiased screens are expected to expand this list significantly.

    Identification of Specific Ubiquitin Ligases Counteracting USP3

    The ubiquitination status of a protein is determined by the balanced action of ubiquitin ligases (E3s) and deubiquitinating enzymes (DUBs). Identifying the specific E3 ligases that act in opposition to USP3 for a given substrate is crucial for understanding the regulation of the signaling pathways involved. For example, in the DNA damage response, USP3 counteracts the ubiquitination of histones H2A and H2AX, a process mediated by the E3 ligases RNF8 and RNF168. probechem.com

    Future research should aim to systematically identify the E3 ligase counterparts for the growing list of USP3 substrates. This can be achieved through a combination of proteomic approaches, genetic screens (e.g., siRNA or CRISPR-based screens), and biochemical reconstitution assays. Uncovering these DUB-E3 pairs will provide a more complete picture of the regulatory circuits controlling key cellular processes and may reveal new therapeutic targets within these pathways.

    Detailed Mechanistic Insights into USP3 Fragment Regulation

    A nuanced understanding of how the activity of USP3 fragments is regulated at the molecular level is essential for designing effective therapeutic strategies. This includes elucidating the structural dynamics of their interactions and the influence of the cellular environment on their function.

    Structural Dynamics of USP3 Fragment-Substrate/Inhibitor Interactions

    High-resolution structural information is key to understanding the molecular basis of USP3 fragment function and for the rational design of modulators. While the general structure of USP domains is known, detailed structures of USP3 fragments in complex with their substrates are largely unavailable. The ZnF-UBP domain of USP3 is known to be crucial for recognizing ubiquitinated substrates, and its mutation has been shown to impair the deubiquitination of targets like histone H2A. nih.gov

    Future efforts should focus on solving the crystal or cryo-EM structures of the individual ZnF-UBP and catalytic domains of USP3, both alone and in complex with various ubiquitinated substrates. Furthermore, the recent identification of a small molecule, compound 59, that binds to the ZnF-UBD of USP3 provides a valuable tool for probing its structure and function. biorxiv.orgacs.org Although a co-crystal structure with this compound has not yet been obtained, hydrogen-deuterium exchange mass spectrometry (HDX-MS) has been used to map its binding site. acs.org Future structural studies with this and other forthcoming modulators will be instrumental in revealing the conformational changes associated with ligand binding and will guide the development of more potent and selective compounds.

    Understanding Context-Dependent Regulation in Cellular Pathways

    The function of USP3 is highly dependent on the cellular context, including its subcellular localization and the presence of specific interaction partners. For instance, USP3 is predominantly nuclear, where it participates in the DNA damage response. embopress.org However, upon activation of Toll-like receptor signaling, USP3 can translocate to the cytoplasm to deubiquitinate MyD88 and regulate the innate immune response. biorxiv.org This spatial regulation is a critical factor in its diverse functions.

    Future research should aim to elucidate the signaling cues and molecular machinery that govern the subcellular localization and context-dependent activity of USP3 fragments. This includes identifying the import/export factors responsible for its nucleocytoplasmic shuttling and investigating how post-translational modifications of USP3 itself might influence its activity and interactions in different cellular compartments and pathways. Understanding these regulatory mechanisms will be crucial for predicting the effects of USP3 modulation in different physiological and pathological states.

    Development of Modulators Targeting USP3 Fragments for Research Tools

    The development of specific chemical probes to modulate the activity of USP3 fragments is a key objective for both basic research and therapeutic discovery. Such tools would allow for the precise dissection of USP3's roles in different cellular pathways and could serve as starting points for drug development.

    The high conservation of the catalytic domain among USP family members presents a challenge for developing selective inhibitors. biorxiv.org An alternative and promising approach is to target the non-catalytic domains, such as the ZnF-UBP domain, which exhibit greater sequence and structural diversity. The discovery of compound 59, a small molecule that binds to the ZnF-UBP domain of USP3 with micromolar affinity and selectivity over some other ZnF-UBDs, is a significant step in this direction. biorxiv.orgacs.org Notably, this compound does not inhibit the catalytic activity of USP3, opening up the possibility of developing allosteric modulators or bifunctional molecules like deubiquitinase-targeting chimeras (DUBTACs). biorxiv.orgacs.org

    Future work should focus on optimizing compound 59 to improve its affinity and selectivity, leading to the development of a potent and specific chemical probe for the USP3 ZnF-UBP domain. Such a probe would be invaluable for studying the specific functions of this domain. Furthermore, the development of allosteric modulators that either enhance or inhibit the activity of the catalytic domain through binding to the ZnF-UBP domain is an exciting prospect. wikipedia.orgnih.gov These research tools will be instrumental in validating the therapeutic potential of targeting specific USP3 fragments in various disease models.

    Discovery of Specific Small Molecule Inhibitors or Activators of USP3 Fragments

    The development of modulators for USP3 has been hampered by the high degree of conservation among the catalytic domains of USP enzymes, making selective inhibition difficult. nih.gov To overcome this, research has shifted towards targeting non-catalytic domains, such as the ZnF-UBD, which is required for USP3 to interact with and deubiquitinate its substrates. biorxiv.orgnih.gov

    A significant breakthrough in this area was the discovery of a small molecule ligand, designated as compound 59 , which selectively binds to the ZnF-UBD fragment of USP3. biorxiv.orgacs.org This discovery was the result of screening a focused chemical library against a panel of 11 ZnF-UBDs using surface plasmon resonance (SPR). acs.org Compound 59 was identified as a promising hit with a dissociation constant (KD) of 14 µM for the USP3 ZnF-UBD. nih.govacs.org Crucially, this ligand does not inhibit the catalytic deubiquitinase (DUB) activity of USP3, indicating that it binds to a non-catalytic site and could serve as a chemical starting point for developing molecules that modulate USP3 function without directly targeting its enzymatic core. biorxiv.orgnih.gov

    The screening identified other compounds with weaker affinity for the USP3 ZnF-UBD, such as compounds 25 and 39 . The selectivity of compound 59 was confirmed as it showed weaker binding to the ZnF-UBDs of other proteins like USP5 and USP16. biorxiv.orgacs.org

    Binding Affinity of Small Molecule Ligands to ZnF-UBD Domains

    This table summarizes the dissociation constants (KD) of identified small molecule ligands for the zinc-finger ubiquitin-binding domains (ZnF-UBDs) of USP3 and other proteins, as determined by surface plasmon resonance (SPR). biorxiv.orgacs.org

    CompoundTarget ZnF-UBDBinding Affinity (KD) in µMNotes
    Compound 59USP314 ± 4Lead hit, selective for USP3 ZnF-UBD. biorxiv.org
    Compound 59USP5>5x weaker than USP3Demonstrates selectivity. biorxiv.org
    Compound 59USP16>5x weaker than USP3Demonstrates selectivity. biorxiv.org
    Compound 25USP3191Weaker affinity compared to Compound 59. acs.org
    Compound 39USP3102Weaker affinity compared to Compound 59. acs.org

    Fragment-Based Drug Discovery (FBDD) Approaches for USP3

    Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight chemical fragments (typically < 300 Da). wikipedia.orgfrontiersin.org These fragments may bind weakly to the biological target, but they do so efficiently and can serve as effective starting points for optimization into more potent, drug-like molecules. nih.govnih.gov This approach is particularly valuable for challenging targets like USP3, where traditional high-throughput screening (HTS) has yielded limited success. nih.govdrugdiscoverychemistry.com

    The application of FBDD to USP3 has focused on its non-catalytic ZnF-UBD domain, representing an underexplored opportunity. nih.govacs.org By targeting this domain, it is possible to develop allosteric modulators or protein-protein interaction inhibitors, thus circumventing the challenge of achieving selectivity among the conserved catalytic sites of USP family members. biorxiv.orgnih.gov The identification of compound 59 through a fragment screening campaign is a prime example of FBDD in action for USP3. biorxiv.orgacs.org The process involves:

    Library Screening: Screening a curated library of chemical fragments against the isolated USP3 ZnF-UBD domain using sensitive biophysical techniques like SPR. acs.orgfrontiersin.org

    Hit Identification: Identifying fragments that bind to the target, even with low affinity (micromolar range). wikipedia.org

    Structural Characterization: Using methods like X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to determine the binding mode of the fragment hits. nih.gov

    Fragment Growing or Linking: Iteratively modifying the fragment hit to improve its affinity and drug-like properties or linking multiple fragments that bind to adjacent sites. frontiersin.orgyoutube.com

    This FBDD approach provides a pathway to develop novel chemical tools and potential therapeutics for USP3. nih.govbiorxiv.org

    Utility of USP3 Fragment-Targeting Compounds as Chemical Probes

    A chemical probe is a small molecule used to study and manipulate a biological target, requiring high selectivity to ensure that observed effects are due to modulation of the intended target. researchgate.net Compounds that bind specifically to a fragment of a protein, like the USP3 ZnF-UBD, are invaluable as chemical probes. biorxiv.orgnih.gov

    Compound 59 and its future, more potent derivatives, serve as excellent chemical starting points for several types of probes: biorxiv.orgacs.org

    Probes for Functional Studies: These molecules can be used to investigate the specific role of the ZnF-UBD in USP3's biological functions. Since the ZnF-UBD is essential for recognizing and binding substrates like histone H2A, these probes could help dissect its role in the DNA damage response and chromatin modulation, independent of catalytic inhibition. nih.gov

    Protein-Protein Interaction (PPI) Inhibitors: The ZnF-UBD binds to the C-terminal diglycine motif of ubiquitin. wikigenes.org A ligand that occupies this binding pocket could act as a competitive inhibitor, preventing USP3 from engaging with its ubiquitinated substrates. nih.gov

    Deubiquitinase-Targeting Chimeras (DUBTACs): This is an emerging therapeutic modality where a bifunctional molecule is created. One end binds to a DUB (like USP3), and the other end binds to a target protein of interest that is aberrantly degraded. biorxiv.orgnih.gov By recruiting USP3 to this new substrate, the DUBTAC can induce its deubiquitination and stabilization. Since compound 59 binds to a non-catalytic site, it is an ideal "chemical handle" for developing USP3-recruiting DUBTACs. biorxiv.orgacs.org

    Strategic Directions for Mechanistic Therapeutic Exploration

    Building on the initial discoveries of USP3 fragment binders, future strategies will focus on leveraging this knowledge for rational drug design and exploring novel therapeutic paradigms based on the enzyme's mechanistic roles in disease.

    Rational Design of USP3 Fragment Modulators Based on Structural Information

    Rational drug design relies on the three-dimensional structure of the target protein to guide the creation of new modulators. The ZnF-UBP domain of USP3 has a unique, compact globular fold with a deep cleft and a pocket that accommodates the C-terminus of ubiquitin. nih.govresearchgate.net This structural information is critical for advancing the initial fragment hits.

    While a co-crystal structure of USP3 with compound 59 has not been solved, HDX-MS experiments have helped map its binding site to the expected C-terminal ubiquitin binding pocket. nih.gov Future strategies will involve:

    Structure-Based Optimization: Using the known structure of the USP3 ZnF-UBD and computational docking models of ligands like compound 59 , medicinal chemists can design modifications to enhance binding affinity and selectivity. The pyrrolopyridine ring of compound 59 is partially solvent-exposed, making it a suitable anchor point for adding chemical extensions to explore further interactions within the binding site. acs.org

    Targeting Allosteric Sites: Detailed structural analysis may reveal other "hotspots" or allosteric pockets on the USP3 fragments that could be targeted to modulate its activity or substrate specificity.

    Investigating Synthetic Lethality or Synergistic Effects in Disease Models (Mechanistic Studies)

    Synthetic lethality occurs when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, while either event alone is tolerated. youtube.com This approach offers a promising strategy to specifically target cancer cells. youtube.comnih.gov

    USP3 plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins like histone H2A and CHK1. nih.govnih.gov This function makes USP3 a prime candidate for synthetic lethal or synergistic therapeutic strategies:

    Synergy with Chemotherapy: Depletion of USP3 has been shown to sensitize cancer cells to DNA-damaging agents. For instance, USP3 knockdown increases the sensitivity of triple-negative breast cancer (TNBC) cells to cisplatin. nih.gov In prostate cancer, knocking down USP3 impairs the DDR and increases sensitivity to docetaxel. nih.gov This suggests that inhibitors targeting USP3 fragments could be used in combination with standard chemotherapies to enhance their efficacy.

    Targeting DDR Deficiencies: Many cancers have underlying defects in DDR pathways (e.g., BRCA1/2 mutations). These tumors become highly dependent on remaining repair pathways. Since USP3 is a key DDR regulator, inhibiting it in such cancers could create a synthetic lethal scenario, leading to selective killing of tumor cells. nih.govnih.gov

    Mechanistic studies in relevant cancer models are needed to identify the specific genetic backgrounds where USP3 inhibition would be most effective and to elucidate the precise molecular pathways underlying these synergistic effects.

    Exploring USP3 Fragment as a Biomarker for Disease Progression (Mechanistic Basis)

    A biomarker is a measurable indicator of a biological state or condition. The expression level of USP3 has been identified as a potential prognostic biomarker in numerous cancers, although its role can be context-dependent. nih.gov

    The mechanistic basis for USP3 as a biomarker lies in its function of deubiquitinating and stabilizing specific substrate proteins that are critical drivers of cancer progression:

    Oncogene Stabilization: In gastric cancer, high USP3 expression is linked to worse prognosis because it deubiquitinates and stabilizes COL9A3 and COL6A5, proteins involved in the epithelial-mesenchymal transition (EMT), which promotes metastasis. nih.gov Similarly, in breast cancer, USP3 promotes cell proliferation by stabilizing the KLF5 transcription factor. nih.govnih.gov In glioblastoma, USP3 stabilizes Snail, a key driver of tumor invasion. nih.gov

    Chemoresistance: In prostate cancer, high USP3 levels are positively correlated with SMARCA5, and this axis promotes DNA damage repair and resistance to chemotherapy. nih.gov

    Therefore, measuring the expression level of USP3 (or potentially the functional status of its fragments) in tumor tissues could help predict disease progression, metastasis risk, and response to therapy. nih.govnih.gov This information could be used to stratify patients for treatment with USP3 inhibitors or combination therapies.

    USP3 as a Prognostic Biomarker in Various Cancers

    This table outlines the correlation between USP3 expression levels and patient prognosis in different types of cancer, based on published research findings. nih.gov

    Cancer TypeUSP3 Expression LevelAssociated Prognosis / Clinical OutcomeMechanistic Substrates
    Gastric CancerHighWorse overall and disease-free survival. nih.govnih.govSnail, COL9A3, COL6A5. nih.govnih.gov
    Breast Cancer (TNBC)HighShorter relapse-free and distant metastasis-free survival. nih.govnih.govKLF5, Cdc25A. nih.govnih.gov
    Non-Small-Cell Lung Cancer (NSCLC)HighWorse prognosis, advanced pathological stages. nih.govNot specified in results.
    Glioblastoma Multiforme (GBM)HighWorse disease-free and overall survival. nih.govSnail. nih.gov
    Prostate CancerHighAssociated with chemotherapy resistance. nih.govSMARCA5. nih.gov
    Colorectal Cancer (CRC)LowShorter overall and disease-free survival, advanced tumor stage. nih.govNot specified in results.

    Q & A

    Basic: What is the functional role of USP3 in chromatin dynamics and DNA damage response?

    USP3 regulates chromatin dynamics by deubiquitinating histone H2A and H2B, which modulates DNA repair and replication. Knockdown of USP3 via RNAi results in S-phase delay, accumulation of DNA breaks, and activation of DNA damage checkpoints. USP3 co-localizes with γ-H2AX at DNA repair foci post-ionizing radiation, facilitating deubiquitination of uH2A/ubiquitin conjugates and γ-H2AX dephosphorylation. Structural studies highlight its ZnF-UBP domain as critical for substrate interaction .
    Methodological Insight: Use RNAi silencing combined with immunofluorescence (e.g., γ-H2AX staining) and flow cytometry to assess cell cycle arrest.

    Advanced: How does USP3 influence epithelial-mesenchymal transition (EMT) in cancer progression?

    USP3 stabilizes Snail, a master EMT transcription factor, via deubiquitination, promoting tumor invasion. In glioblastoma (GBM), USP3 overexpression correlates with poor survival, and its depletion reduces migration/invasion in vitro and tumor growth in orthotopic xenografts. Rescue experiments with ectopic Snail expression reverse these effects. Clinical samples show a strong USP3-Snail correlation .
    Methodological Insight: Combine shRNA silencing, co-immunoprecipitation (co-IP) to validate USP3-Snail interaction, and in vivo xenograft models with immunohistochemistry (IHC) for Snail and EMT markers (e.g., E-cadherin loss).

    Basic: What structural domains of USP3 are essential for its enzymatic activity?

    The ZnF-UBP domain mediates substrate binding (e.g., uH2A), while the catalytic triad (Cys, His, Asp/Asn) in the USP domain enables hydrolytic cleavage of ubiquitin. Mutagenesis of these regions abolishes deubiquitinating activity .
    Methodological Insight: Employ site-directed mutagenesis and in vitro deubiquitination assays using purified USP3 fragments and ubiquitinated substrates (e.g., ubiquitin-AMC).

    Advanced: How can researchers resolve contradictions in USP3’s oncogenic roles across cancer types?

    While USP3 promotes gastric and colorectal cancer via cell cycle regulation (e.g., Akt activation) , its role in other cancers may vary due to tissue-specific substrates or signaling contexts. Use multi-omics approaches (proteomics/transcriptomics) in patient-derived xenografts (PDXs) and compare USP3 interactomes across models. For example, in gastric cancer, USP3 stabilizes PRL-3, whereas in GBM, it targets Snail .
    Methodological Insight: Leverage tissue-specific CRISPR/Cas9 knockout models and cross-link mass spectrometry to map USP3-protein networks.

    Basic: What experimental models are suitable for studying USP3 in DNA repair?

    • In vitro: siRNA knockdown in HeLa or U2OS cells combined with clonogenic survival assays post-DNA damage (e.g., ionizing radiation).
    • In vivo: Conditional USP3 knockout mice exposed to genotoxic agents, monitored for replication stress markers (e.g., phospho-CHK1) .

    Advanced: How can ubiquitinome profiling identify USP3 substrates?

    Ubiquitin remnant profiling (e.g., diGly-Lys proteomics) in USP3-depleted cells identifies enriched ubiquitination sites. Cross-reference with USP3 interactome data (e.g., yeast two-hybrid screens or AP-MS) to prioritize candidates. For example, Snail stabilization in GBM was validated by detecting reduced K48-linked ubiquitination upon USP3 overexpression .
    Methodological Insight: Use TMT labeling, LC-MS/MS, and bioinformatics tools like hUbiquitome for substrate prediction .

    Basic: How does USP3 regulate the cell cycle in cancer cells?

    USP3 enhances G1-S transition by deubiquitinating cyclin D1 or E2F regulators, promoting proliferation. In gastric cancer, USP3 silencing reduces colony formation and Akt phosphorylation, while overexpression accelerates S-phase entry .
    Methodological Insight: Perform EdU incorporation assays and Western blotting for cyclins/CDKs.

    Advanced: What strategies validate USP3’s deubiquitination of non-histone substrates?

    • In vitro: Purify USP3 and candidate substrates (e.g., PRL-3 or Snail) for deubiquitination assays using ubiquitin-vinyl sulfone probes.
    • In cellulo: Co-express HA-tagged ubiquitin and FLAG-tagged substrate in USP3-overexpressing cells, followed by IP and anti-HA Western blot .

    Basic: How is USP3 expression quantified in clinical samples?

    • IHC: Score USP3 staining intensity in tumor vs. adjacent normal tissues.
    • qRT-PCR/Western blot: Compare mRNA/protein levels in patient-derived cell lines .

    Advanced: What mechanisms regulate USP3 activity beyond its catalytic domain?

    Scaffold proteins (e.g., BRCA1) or post-translational modifications (phosphorylation/acylation) may modulate USP3’s localization or substrate affinity. For example, phosphorylation of USP3’s N-terminal region could enhance chromatin binding during DNA repair .
    Methodological Insight: Use Phos-tag gels and phosphoproteomics to map modification sites, followed by functional assays with phospho-mimetic mutants.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.